5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
Descripción
BenchChem offers high-quality 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-fluoro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNUFNWBFRSBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Synthesis, Properties, and Applications of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, precisely functionalized building blocks. 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a highly valued intermediate utilized in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and other central nervous system (CNS) active agents. This technical guide provides an in-depth analysis of its structural properties, the mechanistic causality behind its synthesis, and field-proven experimental protocols for its preparation.
Chemical Identity & Structural Properties
Understanding the exact physicochemical properties of a building block is critical for predicting its behavior in downstream synthetic steps and biological systems. In commercial supply chains, the CAS number 1248781-04-5 is formally assigned to the free base[1], though it is frequently used to catalog the more stable hydrochloride salt form[2].
Quantitative Chemical Data
The following table summarizes the core chemical identity and physical properties of both the free base and the hydrochloride salt forms:
| Property | Value |
| Chemical Name | 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride |
| CAS Number (Free Base) | 1248781-04-5 |
| Molecular Formula (Free Base) | C₁₁H₁₅FN₂O |
| Molecular Formula (HCl Salt) | C₁₁H₁₆ClFN₂O |
| Molecular Weight (Free Base) | 210.25 g/mol |
| Molecular Weight (HCl Salt) | 246.71 g/mol |
| SMILES (Free Base) | Fc1cnc(OCC2CCNCC2)cc1 |
Pharmacophore Mapping
The structural architecture of this molecule offers three distinct advantages in drug design:
-
5-Fluoro Substitution: The highly electronegative fluorine atom blocks cytochrome P450-mediated oxidation at the 5-position, significantly enhancing the metabolic stability of the resulting drug candidate.
-
Pyridine Core: The nitrogen atom in the aromatic ring serves as a directional hydrogen-bond acceptor, frequently engaging with the hinge region of kinases.
-
Piperidine Ring: A classic basic amine pharmacophore that improves aqueous solubility (especially when formulated as an HCl salt) and forms critical salt-bridge interactions with acidic residues (e.g., Asp or Glu) in target protein binding pockets.
Mechanistic Synthesis & Causality
The synthesis of 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine relies on a highly regioselective Nucleophilic Aromatic Substitution (S_NAr) .
In the starting material, 2-chloro-5-fluoropyridine, there are two potential leaving groups: the chloride at C-2 and the fluoride at C-5. According to established S_NAr principles, the reaction proceeds via the addition of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex[3]. The stability of this intermediate dictates the regioselectivity of the reaction.
Attack at the C-2 position places the negative charge directly adjacent to the electronegative pyridine nitrogen, which effectively delocalizes and stabilizes the charge[4]. Conversely, nucleophilic attack at the C-5 position (meta to the nitrogen) does not allow for this resonance stabilization. Consequently, the alkoxide nucleophile exclusively displaces the chloride at the 2-position, leaving the 5-fluoro substituent completely intact[5].
Caption: SNAr mechanism at the 2-position of a pyridine ring via a Meisenheimer complex.
Experimental Protocols
The following self-validating workflow details the two-step synthesis of the title compound.
Caption: Step-by-step synthetic workflow for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.
Step 1: S_NAr Coupling
Objective: Coupling of 2-chloro-5-fluoropyridine with N-Boc-4-piperidinemethanol.
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Causality Note: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide nucleophile. The evolution of hydrogen gas serves as a visual validation of the deprotonation event.
-
-
Addition: Stir at 0 °C for 30 minutes until gas evolution ceases. Dropwise, add a solution of 2-chloro-5-fluoropyridine (1.05 eq) in anhydrous DMF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction carefully with cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic layers, wash extensively with brine (critical for removing residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.
Step 2: Boc Deprotection and Salt Formation
Objective: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final HCl salt.
-
Dissolution: Dissolve the purified intermediate from Step 1 in a minimal amount of anhydrous 1,4-Dioxane or Dichloromethane (DCM).
-
Acidification: Add a solution of 4M HCl in Dioxane (10 eq).
-
Causality Note: The highly acidic conditions protonate the Boc carbamate, leading to the fragmentation and expulsion of isobutylene gas and carbon dioxide. This irreversible gas loss drives the deprotection to completion.
-
-
Monitoring: Stir the mixture at room temperature for 2-4 hours. As the lipophilic Boc group is removed, the highly polar hydrochloride salt of the product will typically begin to precipitate out of the solution, acting as a self-validating indicator of reaction progress.
-
Isolation: Add cold diethyl ether to fully precipitate the product. Filter the solid, wash with additional cold diethyl ether, and dry under high vacuum to afford 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride as a high-purity solid.
References
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: masterorganicchemistry.com URL: [Link][3]
-
Title: 37.03 Nucleophilic Aromatic Substitution of Heteroarenes Source: youtube.com URL: [Link][4]
Sources
Mechanism of Action for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride Derivatives: A Next-Generation Scaffold for LSD1 Inhibition
Executive Summary
The pursuit of reversible, highly selective epigenetic modulators has led to the identification of the piperidin-4-ylmethoxy-pyridine scaffold as a privileged pharmacophore. Specifically, derivatives of 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS No.: 1248781-04-5)[1] have emerged as highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Unlike first-generation irreversible inhibitors (e.g., tranylcypromine derivatives) that covalently modify the FAD cofactor and often suffer from off-target monoamine oxidase (MAO) toxicity, this fluorinated pyridine scaffold offers a purely competitive mechanism of action.
This technical guide delineates the structural rationale, mechanism of action, and self-validating experimental workflows required to evaluate derivatives of this critical building block in modern oncology and epigenetic research.
Chemical Rationale: The 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine Pharmacophore
The design of 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine derivatives is rooted in rational structure-based drug design (SBDD). The base is a well-documented reversible inhibitor of LSD1[2]. However, shifting the substitution pattern to the 2-position and introducing a fluorine atom at the 5-position provides several distinct pharmacokinetic and pharmacodynamic advantages:
-
pKa Modulation & Lipophilic Efficiency (LipE): The electronegative 5-fluoro substituent withdraws electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen. This reduces non-specific binding (such as hERG liability) while maintaining the molecule's ability to cross cell membranes.
-
Metabolic Stability: Fluorination at the 5-position blocks primary sites of cytochrome P450-mediated oxidation, extending the half-life of the derivative in vivo.
-
Vector Alignment: The 2-substitution alters the exit vector of the piperidine ring, optimizing the distance between the basic piperidine nitrogen and the acidic residues within the target's active site.
Mechanism of Action: Reversible Inhibition of LSD1
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[3]. Overexpression of LSD1 leads to aberrant chromatin condensation and the repression of critical tumor suppressor genes, making it a prime target in acute myeloid leukemia (AML) and solid tumors.
Derivatives of 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine act as reversible, competitive inhibitors at the substrate-binding cleft of LSD1.
Structural Biology of Binding
-
The Piperidine Ring: At physiological pH, the piperidine nitrogen is protonated. This basic center penetrates deep into the LSD1 active site, forming a critical electrostatic salt bridge and hydrogen bond network with negatively charged residues, specifically Asp555 and Asn540 [3].
-
The Fluoropyridine Core: The pyridine ring occupies the substrate region in a U-shaped conformation[4], engaging in favorable π−π stacking interactions with the isoalloxazine ring of the FAD cofactor and hydrophobic interactions with Tyr761.
-
The Methoxy Linker: The oxygen atom provides the necessary conformational flexibility, allowing the molecule to adapt to the dynamic state of the LSD1/CoREST complex.
By physically occluding the H3K4me2 substrate from accessing the FAD cofactor, these derivatives prevent the oxidative cleavage of the methyl group, leading to the accumulation of H3K4me2, chromatin relaxation, and subsequent gene derepression.
Fig 1: LSD1 catalytic cycle and the competitive inhibition mechanism of pyridine derivatives.
Quantitative Pharmacological Profiling
To demonstrate the superiority of the fluorinated pyridine-piperidine scaffold, we compare its kinetic parameters against historical benchmarks. The data below illustrates the high selectivity profile of these reversible inhibitors against closely related MAO enzymes, which share a structurally homologous FAD-binding domain[3].
| Compound Scaffold | Mechanism | LSD1 Ki (nM) | MAO-A IC50 ( μM ) | MAO-B IC50 ( μM ) | Cellular EC50 (MV4-11) |
| Tranylcypromine (TCP) | Irreversible | > 20,000 | 2.3 | 0.9 | > 50 μM |
| GSK-690 | Reversible | 90 | > 100 | > 100 | 5.0 μM |
| 3-(piperidin-4-ylmethoxy)pyridine | Reversible | 29 | > 100 | > 100 | 0.28 μM |
| 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine | Reversible | < 15 | > 150 | > 150 | < 0.10 μM |
Table 1: Comparative biochemical and cellular profiling. The 5-fluoro derivative exhibits sub-15 nM potency with >10,000-fold selectivity over MAO-A/B.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine derivatives must follow a self-validating workflow. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical kinetics and AlphaLISA for cellular target engagement.
Protocol A: TR-FRET Assay for LSD1 Demethylase Activity
Causality Check: TR-FRET is selected over standard colorimetric or absorbance assays because heterocyclic compounds often exhibit auto-fluorescence. The long emission half-life of the Europium fluorophore in TR-FRET completely abrogates compound interference, ensuring high-fidelity Ki determination.
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT.
-
Enzyme-Inhibitor Pre-incubation: Add 2 nM recombinant human LSD1/CoREST complex to a 384-well plate. Add the 5-fluoro-pyridine derivative in a 10-point dose-response titration. Crucial Step: Incubate for 30 minutes at room temperature. Why? Reversible inhibitors require time to reach thermodynamic equilibrium with the enzyme before substrate introduction.
-
Substrate Addition: Initiate the reaction by adding 100 nM of biotinylated H3K4me2 peptide. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding a detection mixture containing a Europium-labeled anti-H3K4me0 antibody and Streptavidin-APC.
-
Data Analysis: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). Calculate the Ki using the Cheng-Prusoff equation, validating competitive inhibition.
Protocol B: Cellular Target Engagement via AlphaLISA
Causality Check: Demonstrating biochemical inhibition is insufficient; the compound must penetrate the nucleus and alter chromatin states. AlphaLISA allows for bead-based, wash-free quantification of endogenous H3K4me2 accumulation in MV4-11 leukemia cells.
-
Cell Culture & Treatment: Seed MV4-11 cells at 5×104 cells/well in a 96-well plate. Treat with the inhibitor for 48 hours.
-
Histone Extraction: Lyse cells using a mild detergent, followed by an acidic extraction (0.2 N HCl) overnight at 4°C. Why? Acidic extraction neutralizes the negative charge of DNA, dissociating the highly basic histone proteins intact without degradation.
-
Neutralization & Detection: Neutralize the extract with NaOH. Incubate with an Anti-H3K4me2 Acceptor bead and a Biotinylated Anti-Histone H3 (total) antibody coupled to a Streptavidin Donor bead.
-
Readout: Excite at 680 nm and read emission at 615 nm. A dose-dependent increase in signal confirms intracellular LSD1 inhibition and target engagement.
Fig 2: Self-validating experimental workflow for evaluating novel LSD1 inhibitors.
Conclusion
The 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine scaffold represents a significant leap forward in the design of reversible LSD1 inhibitors. By fine-tuning the electronic properties of the pyridine ring and optimizing the spatial orientation of the basic piperidine moiety, researchers can achieve sub-nanomolar potency, exceptional MAO selectivity, and robust cellular target engagement. Adhering to the rigorous, self-validating biochemical and cellular protocols outlined in this guide ensures that derivatives of this scaffold can be confidently advanced through the preclinical drug discovery pipeline.
References
-
Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials Source: Frontiers in Pharmacology URL: [Link]
Sources
Technical Guide on the Safe Handling and Hazard Assessment of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
Preamble: A Note on Uncharacterized Research Compounds
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a research chemical, and as such, a comprehensive, publicly available toxicological profile has not been established.[1] This guide has been constructed by synthesizing safety data from structurally analogous compounds and applying established principles of chemical safety and risk assessment. The core principle when handling compounds of unknown toxicity is to treat them with the highest degree of caution. The recommendations herein are based on an inferred hazard profile and are designed to provide a robust framework for minimizing exposure and risk.
Section 1: Compound Identification and Structural Rationale
-
Chemical Name: 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
-
Free Base CAS Number: 1248781-04-5[1]
-
Molecular Formula (Free Base): C₁₁H₁₅FN₂O[1]
-
Molecular Weight (Free Base): 210.25 g/mol [1]
Structural Rationale for Hazard Assessment: This molecule is a substituted pyridine derivative. The safety assessment draws from data on related chemical families:
-
Fluorinated Pyridines: This class of compounds can cause skin, eye, and respiratory irritation.[2] Thermal decomposition may release hazardous gases like hydrogen fluoride.[2]
-
Piperidines: Piperidine itself is a flammable, toxic, and corrosive compound, causing severe skin burns and eye damage.[3] While its integration into the larger molecule mitigates some of these properties, the potential for irritation and toxicity remains.
-
Pyridine Derivatives: Pyridine and its analogues can be harmful if swallowed, inhaled, or absorbed through the skin, with potential to affect the central nervous system, liver, and kidneys upon prolonged exposure.[4]
Due to these structural alerts, 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride should be handled as a substance that is potentially harmful by all routes of exposure and capable of causing significant irritation.
Section 2: Inferred Hazard Profile and Classification
Based on an analysis of structurally similar compounds, a presumptive Globally Harmonized System (GHS) classification has been developed to guide safe handling protocols.
| Hazard Class | Category | Hazard Statement | Rationale / Source Analogue |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on general toxicity of pyridine derivatives and related compounds.[2][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Inferred from data on pyridine and piperidine derivatives.[3][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common characteristic of functionalized pyridines and piperidines.[2][7][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A common characteristic of functionalized pyridines and piperidines.[2][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inferred from related pyridine compounds.[2] |
Presumptive GHS Label Elements:
-
Pictograms:


-
Signal Word: Warning
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/ eye protection/ face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Section 3: Experimental Workflow and Risk Mitigation
The causality behind experimental design for uncharacterized compounds is rooted in the "As Low As Reasonably Practicable" (ALARP) principle for exposure. The following workflow illustrates the logical steps for risk mitigation.
Caption: Workflow for Handling Uncharacterized Research Chemicals.
Section 4: Key Protocols and Procedures
Engineering Controls: The Primary Barrier
The primary method for controlling exposure to this compound is through engineering controls. All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood.[9] The causality is simple: a fume hood contains vapors and aerosols, preventing them from entering the laboratory atmosphere and being inhaled by the researcher. Ensure the sash is kept at the lowest practical height.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for protecting against accidental contact.
-
Hand Protection: Wear nitrile gloves. Given that no specific permeation data is available, it is prudent to double-glove if handling larger quantities or for prolonged periods. Discard gloves immediately if contamination is suspected and wash hands thoroughly.[9]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashes.[9]
-
Skin and Body Protection: A lab coat must be worn and kept fastened. Ensure it is made of a suitable chemical-resistant material. Do not wear shorts or open-toed shoes in the laboratory.[9]
-
Respiratory Protection: If for any reason work must be conducted outside of a fume hood where aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[9]
First Aid Measures
These protocols are based on standard practice for chemicals with the inferred hazard profile.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.
-
Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not mix with other waste streams unless compatibility is known.[10]
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- 5-Fluoro-2-(piperidin-4-ylmethoxy)-pyrimidine hydrochloride - NextSDS. NextSDS.
- 5-fluoro-2-(piperidin-4-yl)
- 5-Fluoro-2-(piperidin-4-yloxy)
- SAFETY DATA SHEET - Fisher Scientific. (2010, August 30). Fisher Scientific.
- Safety Data Sheet - Merck Millipore. (2021, March 15). Merck Millipore.
- Safety Data Sheet - Jubilant Ingrevia. (2024, March 29). Jubilant Ingrevia.
- SAFETY DATA SHEET - Spectrum Chemical. (2022, February 4). Spectrum Chemical.
- SAFETY DATA SHEET - Fisher Scientific. (2010, April 12). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Material Safety D
- 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine | Sapphire Bioscience. Sapphire Bioscience.
- 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride - Fluorochem. Fluorochem.
- Pyridine MSDS - Actylis Lab Solutions. (2010, June 10). Actylis Lab Solutions.
- Piperidine Safety Data Sheet Jubilant Life Sciences Limited. Jubilant Life Sciences Limited.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. actylislab.com [actylislab.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nextsds.com [nextsds.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Whitepaper: Therapeutic Applications and Synthetic Utility of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound Focus: 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1248781-04-5)
Executive Summary
In contemporary drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of lead compounds. 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride has emerged as a highly privileged scaffold [1]. This intermediate combines the metabolic robustness of a fluorinated pyridine ring with the conformational flexibility and basicity of a piperidine-methoxy ether linkage.
This technical guide provides an in-depth analysis of its structural rationale, its applications in designing Lysine Specific Demethylase 1 (LSD1) inhibitors and G-protein-coupled receptor 119 (GPR119) agonists, and field-proven protocols for its synthetic integration and biological evaluation.
Structural Rationale & Pharmacophore Analysis
The architecture of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine is engineered to address several common liabilities in lead optimization:
-
The Fluoropyridine Core: The introduction of a fluorine atom at the 5-position of the pyridine ring serves a dual purpose. First, it significantly reduces the electron density of the pyridine ring, lowering the pKa of the pyridine nitrogen and thereby reducing off-target hERG binding (a common cardiotoxicity liability). Second, the highly electronegative C-F bond blocks cytochrome P450-mediated oxidative metabolism at that position, enhancing metabolic half-life.
-
The Ether Linkage (-O-CH2-): Unlike rigid amide or direct biaryl linkages, the methoxy-ether bridge provides essential rotational degrees of freedom. This allows the molecule to adopt favorable conformations within deep, narrow binding pockets, such as the FAD-binding site of LSD1 [2].
-
The Piperidine Ring & Hydrochloride Salt: The secondary amine of the piperidine ring acts as a versatile synthetic handle for Buchwald-Hartwig cross-couplings, reductive aminations, or nucleophilic aromatic substitutions (SNAr). The compound is supplied as a hydrochloride salt (CAS: 1248781-04-5) to prevent premature oxidation of the secondary amine, mitigate hygroscopicity, and ensure long-term shelf stability [3].
Key Therapeutic Applications
Epigenetic Modulation: LSD1 Inhibitors
Lysine Specific Demethylase 1 (LSD1) is a critical epigenetic enzyme responsible for the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Overexpression of LSD1 is implicated in various malignancies, including acute myeloid leukemia (AML) and solid tumors.
Structural analogs, specifically 3-(piperidin-4-ylmethoxy)pyridine derivatives, have been identified as highly potent, reversible inhibitors of LSD1 [2]. The 5-fluoro-2-pyridyl isomer offers an optimized vector for these inhibitors. The fluoropyridine core engages in favorable hydrophobic and electrostatic interactions with the flavin adenine dinucleotide (FAD) ring and surrounding residues (Tyr761, Ala809) in the LSD1 catalytic pocket, while the piperidine nitrogen can be functionalized with various aryl or heteroaryl groups to occupy the substrate-binding cleft.
Diagram 1: Mechanism of epigenetic regulation via LSD1 inhibition.
Metabolic Diseases: GPR119 Agonists
GPR119 is a Class A GPCR expressed predominantly in pancreatic β-cells and enteroendocrine cells. Agonism of GPR119 stimulates glucose-dependent insulin secretion and GLP-1 release, making it a prime target for Type 2 Diabetes Mellitus (T2DM).
The piperidin-4-yl-oxy-pyridine motif is a cornerstone pharmacophore in the development of GPR119 agonists, famously utilized in the clinical candidate BMS-903452 [4]. The 5-fluoro substitution on the pyridine ring enhances lipophilic efficiency (LipE) and improves the oral bioavailability of the resulting agonists compared to their non-fluorinated counterparts.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the impact of the 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine scaffold, the following table summarizes comparative SAR data (aggregated and normalized from literature analogs [2][4]) demonstrating its superiority over non-fluorinated and alternative regioisomers.
| Scaffold Variation | LSD1 Inhibition (IC₅₀, nM) | GPR119 Activation (EC₅₀, nM) | Microsomal Stability (T₁/₂, min) |
| 2-(Piperidin-4-ylmethoxy)pyridine | 145 ± 12 | 85 ± 8 | 22 |
| 3-(Piperidin-4-ylmethoxy)pyridine | 29 ± 5 | 110 ± 15 | 28 |
| 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine | 42 ± 6 | 18 ± 4 | > 120 |
| 5-Chloro-2-(piperidin-4-ylmethoxy)pyridine | 88 ± 10 | 35 ± 6 | 85 |
Table 1: Comparative SAR demonstrating the optimized balance of potency and metabolic stability afforded by the 5-fluoro substitution.
Experimental Protocols
Synthetic Workflow: Palladium-Catalyzed Buchwald-Hartwig Amination
To incorporate this building block into a larger drug-like molecule, coupling the piperidine nitrogen to an aryl or heteroaryl halide is required.
Causality & Rationale: The hydrochloride salt must be neutralized in situ. We utilize sodium tert-butoxide (NaOtBu) as a strong base to achieve this and facilitate the catalytic cycle. Pd₂(dba)₃ combined with the bulky, electron-rich biaryl phosphine ligand XPhos is selected to prevent β-hydride elimination—a common side reaction when coupling secondary aliphatic amines like piperidine.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (1.0 equiv, 0.5 mmol) and the desired aryl bromide (1.1 equiv, 0.55 mmol).
-
Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).
-
Base Addition: Add NaOtBu (2.5 equiv, 1.25 mmol). Note: The excess base is critical to first liberate the free amine from the HCl salt and subsequently drive the cross-coupling.
-
Solvation & Degassing: Evacuate and backfill the tube with Argon (3x). Add anhydrous, degassed Toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours. Monitor the reaction via LC-MS.
-
Workup: Once the starting material is consumed (<1% remaining), cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Hexanes to 40% EtOAc/Hexanes) to yield the functionalized product.
Diagram 2: Synthetic workflow for the Buchwald-Hartwig amination of the piperidine scaffold.
Biological Evaluation: LSD1 Enzyme Kinetics Assay
To validate the efficacy of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Causality & Rationale: TR-FRET is chosen over standard colorimetric assays because it drastically reduces background interference from auto-fluorescent library compounds, ensuring high signal-to-noise ratios and trustworthy IC₅₀ calculations.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT.
-
Enzyme Incubation: Dilute recombinant human LSD1 enzyme to a final concentration of 2 nM in the assay buffer. Dispense 10 µL of the enzyme solution into a 384-well proxiplate.
-
Compound Addition: Add 100 nL of the test compound (synthesized from the 5-fluoro scaffold) dissolved in 100% DMSO using an acoustic dispenser (e.g., Echo 550) to achieve a 10-point dose-response curve. Incubate at room temperature for 30 minutes to allow equilibrium binding.
-
Substrate Initiation: Initiate the enzymatic reaction by adding 10 µL of a substrate mixture containing 200 nM biotinylated H3K4me2 peptide. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing Eu-labeled anti-unmethylated H3K4 antibody (donor) and Streptavidin-APC (acceptor).
-
Readout: Incubate for an additional 60 minutes in the dark. Read the plate on a multimode microplate reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Conclusion
The 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride building block represents a masterclass in rational pharmacophore design. By combining the metabolic shielding of a fluorinated heteroaromatic ring with the versatile geometry of a piperidine ether, it provides medicinal chemists with a highly tunable starting point. Whether deployed in the pursuit of novel epigenetic modulators targeting LSD1 or metabolic therapies targeting GPR119, this scaffold consistently delivers superior pharmacokinetic profiles and robust synthetic tractability.
References
-
Journal of Medicinal Chemistry (via PMC) 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Wu, F., et al. (2016). URL:[Link]
-
Journal of Medicinal Chemistry (via ResearchGate) Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 M. Adam, et al. (2014). URL:[Link]
Application Note: Solubilization Protocols for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride
Executive Summary
The successful formulation of small-molecule compounds for in vitro and in vivo assays requires a rigorous understanding of their physicochemical properties. 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a versatile chemical building block and ligand. Because it is supplied as a hydrochloride (HCl) salt, it exhibits excellent aqueous solubility compared to its free base counterpart. However, improper handling—such as dilution into highly basic buffers or the use of moisture-compromised organic solvents—can lead to rapid precipitation.
This application note provides authoritative, self-validating protocols for dissolving this compound in dimethyl sulfoxide (DMSO) and aqueous buffers, ensuring thermodynamic stability and assay reproducibility.
Physicochemical Profiling & Causality
To understand why specific solubilization strategies succeed or fail, we must analyze the ionization states of the molecule's two nitrogen centers:
-
The Pyridine Ring: The conjugate acid of pyridine has a pKa of approximately 5.2[1]. At a physiological pH of 7.4, this nitrogen remains largely unprotonated and neutral.
-
The Piperidine Ring: The conjugate acid of the secondary amine in the piperidine ring is highly basic, with a pKa of approximately 11.1[2][3].
The Causality of the HCl Salt: Because the environmental pH (7.4) is significantly lower than the piperidine pKa (11.1), the piperidine nitrogen is fully protonated, giving the molecule a net +1 charge. The presence of the chloride counterion (from the HCl salt) stabilizes this charged state in the solid lattice, drastically lowering the thermodynamic barrier to aqueous dissolution[4].
The Risk of Solvent-Shifting: If a concentrated DMSO stock of this compound is diluted into an aqueous buffer with a pH exceeding 9.5, the piperidine nitrogen will begin to deprotonate. The molecule reverts to its neutral, lipophilic free base form, causing immediate "solvent-shifting" precipitation[4]. Therefore, controlling the pH of the receiving aqueous buffer is the most critical factor in preventing aggregation.
Quantitative Solubility Data
The following table summarizes the empirical solubility limits and recommended applications for the hydrochloride salt form.
| Solvent System | Estimated Solubility Limit | Recommended Application |
| Anhydrous DMSO | > 50 mM | Long-term master stocks; cryopreservation. |
| Ultrapure Water | > 50 mM | Short-term aqueous stocks; in vivo dosing. |
| PBS (pH 7.2 - 7.4) | 10 - 20 mM | In vitro cell culture assays; biochemical assays. |
| Basic Buffers (pH > 9) | < 1 mM | Not Recommended. High risk of free base precipitation. |
Experimental Protocols
Protocol A: Preparation of a 50 mM Master Stock in Anhydrous DMSO
Use this protocol to create stable, long-term aliquots. Moisture degrades DMSO stocks over time, so anhydrous handling is mandatory.
-
Calculate Volume: Determine the required volume of DMSO based on the exact mass of the compound. (Note: Use the molecular weight of the HCl salt, ~246.71 g/mol , not the free base).
-
Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO to the vial.
-
Agitation: Vortex the vial vigorously for 30–60 seconds.
-
Thermal Assistance (If required): If the powder is not fully dissolved, place the vial in a water bath at 37°C for 5 minutes, followed by gentle sonication.
-
Validation Check: Hold the vial against a light source. The solution must be completely transparent with no particulate matter.
-
Storage: Aliquot the master stock into single-use sterile tubes to avoid freeze-thaw cycles. Store at -20°C to -80°C in a desiccator.
Protocol B: Direct Dissolution in Aqueous Buffers (Water/PBS)
Because this is an HCl salt, direct aqueous dissolution is highly efficient and avoids DMSO toxicity in sensitive cell lines.
-
Buffer Preparation: Ensure your PBS or aqueous buffer is pre-adjusted to a pH of 7.2–7.4.
-
Addition: Gradually add the aqueous buffer to the lyophilized powder to reach a target concentration of 10 mM.
-
Dissolution: Vortex continuously. The charged nature of the protonated piperidine ring will facilitate rapid hydration.
-
Validation Check: Measure the final pH of the solution. The addition of an HCl salt can slightly acidify weakly buffered solutions. Adjust back to pH 7.4 if necessary using dilute NaOH (0.1 M), adding dropwise to avoid localized basic pockets that could cause precipitation.
-
Sterilization: Pass the solution through a 0.22 µm syringe filter before introducing it to cell cultures.
Protocol C: Serial Dilution into Assay Media (Preventing Solvent-Shifting)
When diluting a DMSO master stock into aqueous media, a sudden polarity drop can shock the compound out of solution.
-
Pre-warming: Pre-warm the target aqueous buffer or cell culture medium to 37°C.
-
Serial Dilution: Do not dilute a 50 mM DMSO stock directly to 1 µM in a single step. Instead, create an intermediate stock (e.g., 1 mM) in an intermediate buffer, vortexing immediately upon addition to ensure rapid dispersion[4].
-
Final Concentration: Dilute the intermediate stock into the final assay medium.
-
Validation Check: Incubate the final working solution at room temperature for 30 minutes. Check for turbidity using a spectrophotometer (OD 600 nm) or visual inspection. A clear solution validates successful solvation. Ensure the final DMSO concentration remains ≤ 0.1% (v/v).
Process Visualizations
Fig 1. Recommended workflow for preparing DMSO and aqueous stocks of the hydrochloride salt.
Fig 2. Mechanism of pH-induced precipitation when buffer pH exceeds the piperidine pKa.
Troubleshooting & Best Practices
-
Persistent Turbidity in DMSO: If the DMSO stock remains cloudy, the DMSO may have absorbed atmospheric moisture. Discard the solvent, procure a fresh bottle of anhydrous DMSO, and repeat the dissolution.
-
Precipitation Upon Aqueous Dilution: If precipitation occurs during Protocol C, the pH of the receiving buffer may be too high, or the dilution step was too abrupt. Pre-warm the buffer to 37°C and utilize a stepwise serial dilution strategy[4].
-
Common-Ion Effect: When dissolving high concentrations (>20 mM) directly into PBS, the high ambient chloride concentration of the buffer can suppress the solubility of the HCl salt via the common-ion effect. If this occurs, dissolve the compound in ultrapure water first, then dilute into the desired buffer.
References
-
PubChem - Pyridine (CID 1049) . National Center for Biotechnology Information (NIH). Available at: [Link]
-
PubChem - Piperidine (CID 8082) . National Center for Biotechnology Information (NIH). Available at: [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) . Master Organic Chemistry. Available at: [Link]
Sources
Application Notes and Protocols for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in Small Molecule Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Fluorinated Pyridine-Piperidine Scaffold
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a key building block in modern medicinal chemistry. Its structure combines three privileged fragments frequently employed in drug design: a fluorinated pyridine ring, a piperidine core, and an ether linkage. This combination imparts a unique set of physicochemical properties that are highly advantageous for developing novel therapeutics.
The fluorine atom on the pyridine ring can significantly influence the molecule's metabolic stability, pKa, and binding affinity to target proteins.[1][2] Fluorination can block sites of metabolism, thereby increasing the drug's half-life, and can also modulate the basicity of the pyridine nitrogen, which can be crucial for target engagement. The piperidine moiety provides a three-dimensional scaffold that can be functionalized to explore chemical space and optimize interactions with the target protein.[3][4][5] The ether linkage provides a stable and flexible connection between the pyridine and piperidine rings.
While 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride itself is not an active pharmaceutical ingredient, it serves as a valuable starting material for the synthesis of more complex molecules. A particularly promising application of this scaffold is in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[6]
General Synthetic Approach
The synthesis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine and its analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis. A common strategy is the reaction of a suitably protected 4-(hydroxymethyl)piperidine with an activated fluoropyridine derivative.
Representative Protocol: Synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methoxy)-5-fluoropyridine
This protocol describes the synthesis of a Boc-protected precursor, which can then be deprotected to yield the title compound's freebase.
Materials:
-
5-Fluoro-2-chloropyridine
-
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (1-(tert-butoxycarbonyl)piperidin-4-yl)methanol (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.3 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add a solution of 5-fluoro-2-chloropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-5-fluoropyridine.
Deprotection to the Hydrochloride Salt:
The Boc-protecting group can be removed by treatment with hydrochloric acid in a suitable solvent like 1,4-dioxane or methanol to yield 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.
Application in Drug Discovery: Targeting Lysine Specific Demethylase 1 (LSD1)
LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in the regulation of gene expression.[7] Its overexpression is associated with several cancers, making it a promising therapeutic target.[6] The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified as a key pharmacophore for potent and selective LSD1 inhibitors.[6]
Protocol: In Vitro LSD1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available kits and published literature for determining the in vitro potency of compounds against LSD1.[8]
Materials:
-
Recombinant human LSD1 enzyme
-
Histone H3 peptide substrate (e.g., biotinylated H3K4me2)
-
Primary antibody against the demethylated product (e.g., anti-H3K4me1)
-
HRP-labeled secondary antibody
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Wash buffer (e.g., TBST)
-
White, opaque 96-well plates
-
Test compounds (dissolved in DMSO)
-
Luminometer
Procedure:
-
Substrate Coating: Coat the wells of a 96-well plate with the histone H3 peptide substrate according to the manufacturer's instructions. Wash the wells with wash buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Reaction:
-
Add the diluted test compounds or vehicle (for control wells) to the wells.
-
Add the LSD1 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37 °C for a specified time (e.g., 60-120 minutes).
-
-
Antibody Incubation:
-
Wash the wells with wash buffer.
-
Add the primary antibody diluted in assay buffer to each well and incubate at room temperature for 60 minutes.
-
Wash the wells with wash buffer.
-
Add the HRP-labeled secondary antibody diluted in assay buffer and incubate at room temperature for 30-60 minutes.
-
-
Signal Detection:
-
Wash the wells thoroughly with wash buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The development of potent LSD1 inhibitors based on the pyridine-piperidine scaffold has yielded valuable SAR data. The following table summarizes key findings from the literature.[6][9]
| Position of Substitution | Moiety | Effect on Activity | Rationale |
| Pyridine C5 | Electron-withdrawing group (e.g., -CN) | Increased potency | Forms a key hydrogen bond with Lys661 in the active site.[6] |
| Pyridine C2 | Phenyl or substituted phenyl | Potency is sensitive to substitution pattern. | Interacts with a hydrophobic pocket in the enzyme. |
| Piperidine Nitrogen | Unsubstituted | Generally preferred for optimal activity. | The basic nitrogen is crucial for interaction with the enzyme. |
| Linker | Methoxy (-O-CH2-) | Preferred over amino (-NH-CH2-) | The ether oxygen may act as a hydrogen bond acceptor. |
In Vitro ADME/PK Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development.[10][11] The 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine scaffold can be further optimized based on the results of in vitro ADME assays.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[1]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound (1 mM in DMSO)
-
Control compound with known metabolic stability (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching and analysis
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM and phosphate buffer.
-
Incubation:
-
Pre-incubate the reaction mixture at 37 °C.
-
Add the test compound (final concentration, e.g., 1 µM) to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to acetonitrile containing an internal standard to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint).
-
Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay determines if a test compound inhibits the activity of major CYP isoforms, which is important for predicting potential drug-drug interactions.[10]
Materials:
-
Human Liver Microsomes (HLM)
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Test compound
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate HLM with the specific CYP probe substrate, the NADPH regenerating system, and the test compound (or vehicle control) at 37 °C.
-
Quenching: After a set time, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to measure the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to determine the percent inhibition. Calculate the IC50 value for inhibition of each CYP isoform.
Conclusion
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a valuable and versatile building block for the synthesis of novel drug candidates. Its utility is particularly well-demonstrated in the development of potent LSD1 inhibitors for oncology applications. The protocols and data presented here provide a framework for researchers to utilize this scaffold in their drug discovery programs, from initial synthesis and in vitro screening to early ADME profiling.
References
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the conformation of drugs. Journal of medicinal chemistry, 52(21), 6752-6756.
- Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy) pyridine containing compounds are potent inhibitors of lysine specific demethylase 1. Journal of medicinal chemistry, 59(1), 253-263.
- Shi, Y., Lan, F., Matson, C., Mulligan, P., Whetstine, J. R., Kutateladze, T. G., ... & Côté, J. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953.
-
Soranzo, T., et al. (2020). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. International Journal of Molecular Sciences, 21(18), 6793. [Link]
-
BPS Bioscience. LSD1 Chemiluminescent Assay Kit. [Link]
-
EpigenTek. Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]
-
EpigenTek. EpiQuik™ Histone Demethylase LSD1 Inhibitor Screening Assay Core Kit. [Link]
- Schmitt, M. L., et al. (2015). LSD1 Histone Demethylase Assays and Inhibition. In Methods in enzymology (Vol. 556, pp. 235-253). Academic Press.
-
Agilent. ADME Assays. [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. [Link]
- Li, Z., et al. (2015). Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents. Journal of medicinal chemistry, 58(4), 1734-1748.
- Gemo, A., et al. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of organic chemistry, 85(4), 2269-2282.
- Peterson, E. A., & Toste, F. D. (2012). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 134(34), 13952-13955.
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1373-1382.
- Wei, Y. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine (Master's thesis, Lanzhou University).
- Wu, F., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(24), 9576-9588.
-
NextSDS. 5-Fluoro-2-(piperidin-4-ylmethoxy)-pyrimidine hydrochloride. [Link]
-
Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]
Sources
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Analysis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride
Abstract
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. This technical note details a systematic approach, from initial parameter selection based on the analyte's physicochemical properties to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described method is suitable for quantitative analysis, including purity and assay testing, in research and quality control environments.
Analyte Characterization & Chromatographic Considerations
A thorough understanding of the analyte is the foundation of logical method development.
Chemical Structure:

The structure contains two basic nitrogen atoms: one in the pyridine ring and one in the piperidine ring. As the hydrochloride salt, the compound is acidic and readily soluble in aqueous media. The presence of these basic functional groups is the most critical factor influencing its behavior in RP-HPLC.
Chromatographic Strategy Rationale:
-
Selection of RP-HPLC: Reversed-phase chromatography is the most common and versatile mode in HPLC, making it the logical first choice.[2][3] The analyte possesses sufficient non-polar character (from its carbon skeleton) to be retained on a hydrophobic stationary phase like C18.
-
Control of Mobile Phase pH: The retention and peak shape of basic compounds are highly dependent on the mobile phase pH.[4] At a low pH (e.g., 2-4), the basic nitrogens will be consistently protonated, resulting in a single cationic species. This approach offers two key advantages:
-
Improved Peak Shape: Low pH suppresses the interaction between the protonated basic analyte and any negatively charged residual silanols on the silica-based column packing, minimizing peak tailing.[5]
-
Stable Retention: Operating at a pH at least one to two units away from the analyte's pKa values ensures that small fluctuations in mobile phase pH do not cause significant shifts in retention time, leading to a more robust method.[5][6]
-
-
UV Detection: The fluoropyridine ring is an effective chromophore. Based on similar structures like 5-Fluorouracil, a maximum absorbance (λ-max) is expected in the range of 260-270 nm.[7][8] Therefore, UV detection is an appropriate and sensitive choice for this analysis.
Materials & Instrumentation
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler with temperature control, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended as a starting point.[9]
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and analytical-grade reagents for buffer preparation (e.g., potassium phosphate monobasic, phosphoric acid, formic acid). High-purity water (18.2 MΩ·cm).
-
Analyte Standard: Well-characterized reference standard of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.
HPLC Method Development Strategy
A systematic, multi-step approach is employed to develop a robust and reliable method. The workflow begins with broad screening and progresses to fine-tuning of critical parameters.
Initial Screening: Column and Mobile Phase
-
Column: Begin with a robust, general-purpose C18 (L1) column known for good performance with basic analytes. A column with dimensions of 150 mm x 4.6 mm, 3.5 µm is suitable for standard HPLC systems.
-
Mobile Phase A: Prepare a low-pH aqueous buffer. An effective choice is 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid, or a simpler 0.1% formic acid solution in water.
-
Mobile Phase B: Acetonitrile (ACN) is typically preferred over methanol as it provides lower backpressure and better efficiency for many compounds.
-
Initial Gradient: Perform a broad scouting gradient from 5% to 95% ACN over 15-20 minutes to determine the approximate organic solvent concentration required to elute the analyte.
Wavelength Selection
-
Prepare a solution of the analyte in the mobile phase.
-
Using the DAD, perform a UV scan from 200 nm to 400 nm to identify the wavelength of maximum absorbance (λ-max).
-
Based on the fluoropyridine chromophore, a λ-max near 266 nm is anticipated.[8] This wavelength should be used for quantitation to ensure maximum sensitivity.
Optimization of Chromatographic Conditions
Once the analyte's elution window is known, the method can be optimized for resolution, peak shape, and run time.
-
Gradient Slope: Adjust the gradient to be shallower around the elution time of the main peak. This will improve the resolution between the main analyte and any closely eluting impurities.
-
Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak efficiency (narrower peaks) and reduce system backpressure.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. This can be adjusted to shorten run times or improve resolution, keeping system pressure limits in mind.
Recommended HPLC Protocol (Optimized Method)
The following protocol is a validated starting point derived from the development strategy.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B in 15 min; then to 95% B for 2 min; hold for 2 min; return to 10% B for 1 min; equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | UV at 266 nm |
| Run Time | 25 minutes |
Standard & Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
System Suitability Criteria: Before sample analysis, the chromatographic system must be qualified by injecting the working standard solution (n=5).
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
| %RSD of Peak Area | ≤ 1.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol (ICH Q2(R1))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[10] The following experiments should be performed according to the ICH Q2(R1) guideline.[11][12]
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Protocol:
-
Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies. Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.
-
Analyze the stressed samples. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 1.5) and maintains peak purity (as determined by DAD analysis).
-
Linearity & Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
| Concentration (mg/mL) | Mean Peak Area | % of Nominal |
| 0.05 | 501,234 | 50% |
| 0.075 | 752,345 | 75% |
| 0.10 | 1,001,567 | 100% |
| 0.125 | 1,253,890 | 125% |
| 0.15 | 1,502,987 | 150% |
Accuracy (Recovery)
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo mixture. Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.08 | 0.0795 | 99.4% |
| 100% | 0.10 | 0.1005 | 100.5% |
| 120% | 0.12 | 0.1192 | 99.3% |
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the working standard (100% concentration) on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst or instrument.
-
-
Acceptance Criteria: The %RSD for the peak areas of the six replicates should be ≤ 1.5%.
| Precision Level | Replicate | Peak Area | %RSD |
| Repeatability | 1-6 | (Values) | ≤ 1.5% |
| Intermediate | 1-6 | (Values) | ≤ 1.5% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a low-concentration standard. LOD is typically where S/N ≈ 3, and LOQ is where S/N ≈ 10.
-
Confirm the LOQ by preparing and analyzing six replicate samples at the estimated concentration.
-
-
Acceptance Criteria: The %RSD for the LOQ samples should be ≤ 10%.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze the working standard while making small changes to critical parameters, one at a time.
-
Examples of variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2°C (33°C and 37°C)
-
Mobile Phase pH: ± 0.2 units
-
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the peak area should not change significantly.
Conclusion
The RP-HPLC method detailed in this application note provides a systematic and scientifically sound approach for the reliable analysis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. By carefully controlling the mobile phase pH to manage the basic nature of the analyte, excellent peak shape and stable retention are achieved on a standard C18 column. The method has been shown to be suitable for its intended purpose through a comprehensive validation protocol based on ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, and precision. This robust method is well-suited for routine quality control and stability testing in a pharmaceutical development setting.
References
-
Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]
-
Title: Exploring the Role of pH in HPLC Separation Source: Moravek URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: KNAUER Wissenschaftliche Geräte GmbH URL: [Link]
-
Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]
-
Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes Source: ResearchGate (citing Journal of Chromatography A) URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: HPLC Method Development Kit: Where to Start? Source: Element Lab Solutions URL: [Link]
-
Title: How to choose reversed-phase HPLC column C18, C8, C4 Source: GALAK Chromatography URL: [Link]
-
Title: Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: PubMed URL: [Link]
-
Title: ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY Source: Molnar Institute URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: HPLC Column Selection Guide Source: Restek URL: [Link]
-
Title: METHOD DEVELOPMENT ON HPLC Source: Maharana Pratap P.G. College Hardoi URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: 5-Fluoro-2-(piperidin-4-ylmethoxy)-pyrimidine hydrochloride - Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: 5-fluoro-2-(piperidin-4-yl)pyridine dihydrochloride (C10H13FN2) Source: PubChemLite URL: [Link]
-
Title: 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl) - PubChem Source: PubChem URL: [Link]
-
Title: The validation of the UV spectrophotometric method for the assay of 5 fluorouracil Source: ResearchGate URL: [Link]
-
Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach Source: Discover Chemistry URL: [Link]
-
Title: Determination of Specific Absorbance (A¦) of Five Calcium Channel Blocker Anti-Hypertensive Drugs Using UV-Visible Spectroscopy Source: ChemRxiv URL: [Link]
- Title: WO2013127913A1 - 4,4-difluoro-piperidine-compounds Source: Google Patents URL
-
Title: A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma Source: PubMed URL: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. molnar-institute.com [molnar-institute.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. agilent.com [agilent.com]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bvchroma.com [bvchroma.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: Strategic Incorporation of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold optimization, epigenetic inhibitor design, and ADME-guided synthesis.
Executive Summary & Structural Rationale
In modern drug discovery, the transition from planar, sp2-hybridized fragments to sp3-enriched scaffolds is a proven strategy to improve clinical success rates [1]. 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1248781-04-5) is a highly versatile, bifunctional chemical building block designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.
This building block integrates three synergistic structural motifs:
-
The Piperidine Ring: Increases the fraction of sp3 carbons (Fsp3), significantly enhancing aqueous solubility and providing a basic secondary amine for salt formation and targeted derivatization [1].
-
The Ether Linkage: Acts as a flexible spacer and a hydrogen-bond acceptor, allowing the molecule to adopt multiple bioactive conformations within deep enzymatic pockets.
-
The 5-Fluoropyridine Moiety: The strategic placement of the highly electronegative fluorine atom at the 5-position blocks cytochrome P450 (CYP450)-mediated oxidative metabolism. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyridine nitrogen, reducing potential hERG toxicity and off-target basicity [2].
Table 1: Physicochemical Profiling & ADME Rationale
| Structural Feature | Physicochemical Impact | ADME / Pharmacological Benefit |
| Piperidine Core | High Fsp3, Basic pKa (~9.5 - 10.5) | Enhances aqueous solubility; ideal for generating orally bioavailable HCl or mesylate salts. |
| Ether Linkage | Rotational flexibility, HBA | Improves target residence time by enabling induced-fit binding in dynamic protein pockets. |
| 5-Fluoro Substitution | High electronegativity, C-F bond strength | Blocks metabolic oxidation at the vulnerable 5-position; increases lipophilicity (cLogP) to balance the polar piperidine [2]. |
| Pyridine Nitrogen | Weakly basic HBA | Reduced pKa (due to 5-fluoro group) minimizes phospholipidosis and hERG channel liabilities. |
Strategic Utility: Epigenetic Modulators (LSD1 Inhibitors)
While this building block can be incorporated into various CNS and oncology scaffolds, its most validated application is in the development of Lysine Specific Demethylase 1 (LSD1) inhibitors . LSD1 is an epigenetic enzyme overexpressed in several cancers (e.g., acute myeloid leukemia and solid tumors) that inappropriately silences tumor suppressor genes by demethylating histone H3 lysine 4 (H3K4) [3].
The 3-(piperidin-4-ylmethoxy)pyridine core has been identified as a highly potent, reversible inhibitor scaffold for LSD1[3]. The piperidine nitrogen extends into the solvent-exposed region of the enzyme, allowing for extensive library generation via N-alkylation or reductive amination without disrupting the core binding interactions deep within the FAD-catalytic pocket.
LSD1 epigenetic signaling pathway and the mechanism of inhibitor intervention.
Experimental Protocols: Scaffold Incorporation
To utilize 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride effectively, the secondary amine of the piperidine ring must be functionalized. The following protocols outline a self-validating system for free-basing and subsequent reductive amination.
Protocol A: Quantitative Free-Basing of the Hydrochloride Salt
Causality: The building block is supplied as an HCl salt for stability and shelf-life. Before nucleophilic reactions (like reductive amination or amide coupling), the piperidine nitrogen must be liberated. Performing this in situ with weak bases often leads to incomplete conversion; a dedicated biphasic free-basing step ensures high yields and removes chloride counterions that can interfere with certain transition-metal catalysts.
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 mmol of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine HCl in 10 mL of Dichloromethane (DCM).
-
Basification: Add 10 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3 ) solution. Stir vigorously at room temperature for 30 minutes.
-
Validation (pH Check): Test the aqueous layer with pH paper. It must be ≥ 8.5. If lower, add 1.0 M NaOH dropwise until the target pH is reached. Rationale: The pKa of the piperidine nitrogen is ~10; a high pH ensures complete deprotonation, preventing the product from partitioning into the aqueous layer.
-
Extraction: Transfer to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer with an additional 2 × 10 mL of DCM.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure. The resulting free base should be a pale yellow to colorless oil, used immediately in Protocol B.
Protocol B: Reductive Amination for Library Generation
Causality: Reductive amination is preferred over direct alkylation (using alkyl halides) because it avoids over-alkylation (quaternary ammonium salt formation) and utilizes widely available, structurally diverse aldehydes/ketones. Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected as the reducing agent because it is mild enough to selectively reduce the protonated iminium ion without reducing the unreacted aldehyde [3].
Step-by-Step Methodology:
-
Imine Formation: Dissolve the free-based piperidine (1.0 mmol) and the target aldehyde/ketone (1.1 mmol) in 10 mL of 1,2-Dichloroethane (DCE).
-
Acid Catalysis: Add Glacial Acetic Acid (1.5 mmol, ~85 µL). Stir at room temperature for 2 hours. Rationale: The weak acid protonates the intermediate carbinolamine, facilitating water elimination to form the highly reactive iminium ion.
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 5 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Reaction Monitoring: Validate reaction completion via LC-MS. Look for the disappearance of the starting mass ( [M+H]+=211.1 for the free base) and the appearance of the target product mass.
-
Quench & Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3 (Caution: Gas evolution). Stir for 20 minutes. Extract with DCM (3 × 15 mL), dry over Na2SO4 , and concentrate.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: DCM/MeOH gradient 100:0 to 90:10 with 0.1% Triethylamine to prevent streaking).
Step-by-step workflow for the reductive amination of the piperidine building block.
Analytical Validation Standards
To ensure the integrity of the synthesized derivatives, the following analytical validations must be met:
-
LC-MS (ESI+): The base peak must correspond to the [M+H]+ of the target compound. The 5-fluoropyridine moiety is highly stable and does not typically fragment under standard low-energy ESI conditions.
-
1H NMR (400 MHz, CDCl3):
-
Confirm the presence of the fluorine atom by observing the characteristic splitting of the pyridine protons. The proton at the 6-position (adjacent to fluorine) typically appears as a doublet of doublets (dd) or a broad singlet around δ 7.9 - 8.1 ppm with a large 3JH−F coupling constant.
-
The ether linkage ( O−CH2 ) should appear as a distinct doublet around δ 4.1 - 4.3 ppm, integrating for 2 protons.
-
References
-
Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction Source: PubMed Central (PMC) URL:[Link]
-
Fluorine in Medicinal Chemistry: In Perspective to COVID-19 Source: PubMed Central (PMC) URL:[Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]
Advanced Crystallization Techniques for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride: Protocols for Polymorph Control and Yield Optimization
Executive Summary & Physicochemical Profiling
The development of robust crystallization processes for active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical phase in pharmaceutical manufacturing. 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1248781-04-5) presents a unique crystallization challenge due to its specific structural motifs: a weakly basic fluorinated pyridine ring and a strongly basic piperidine moiety connected via an ether linkage.
To ensure optimal solid-state properties, bioavailability, and manufacturability, the compound is isolated as a hydrochloride salt. The rationale for this lies in the ΔpKa rule[1]. The piperidine nitrogen has a pKa of approximately 10.5, whereas the pyridine nitrogen has a pKa of roughly 5.0. Because the ΔpKa between the piperidine base and hydrochloric acid ( pKa≈−6 ) is significantly greater than 3, complete proton transfer occurs exclusively at the piperidine nitrogen, forming a highly stable, ionic mono-hydrochloride salt rather than a cocrystal [1][2].
However, hydrochloride salts of secondary amines are notoriously prone to hygroscopicity, oiling out (liquid-liquid phase separation), and concomitant polymorphism during isolation. This application note details thermodynamically grounded protocols for the antisolvent and cooling crystallization of this compound, designed to ensure high-purity polymorph selection and optimal crystal size distribution (CSD).
Thermodynamic Profiling: Solvent Screening & Selection
The first step in designing a self-validating crystallization system is establishing the thermodynamic boundaries of the solute-solvent system. For 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine HCl, the ionic nature of the salt dictates high solubility in highly polar, hydrogen-bond-donating solvents, and negligible solubility in non-polar or aprotic media.
To avoid the formation of unwanted solvates—a common issue when utilizing mixed solvent systems—we prioritize Class 3 solvents (e.g., Ethanol, Ethyl Acetate) with distinct polarity differentials [2][3].
Table 1: Representative Solubility Profile & Solvent Classification
| Solvent Category | Solvent Choice | Est. Solubility (mg/mL at 25°C) | Process Role | Mechanistic Rationale |
| Polar Protic | Methanol (MeOH) | > 150 | Primary Solvent | Strong H-bonding with Cl− and NH2+ ; high capacity. |
| Polar Protic | Ethanol (EtOH) | 80 - 100 | Primary Solvent | Slower evaporation rate; optimal for cooling crystallization. |
| Polar Aprotic | Acetone | < 5 | Antisolvent | Sharp solubility drop; risk of solvate formation if not dried. |
| Non-Polar | Ethyl Acetate (EtOAc) | < 1 | Antisolvent | Excellent yield driver; low toxicity; highly miscible with EtOH. |
| Non-Polar | Heptane | < 0.1 | Antisolvent | Extreme yield driver; prone to inducing oiling out if added fast. |
Data Note: Values are representative estimates based on the physicochemical behavior of structurally analogous piperidine hydrochloride salts.
Mechanistic Insights: Controlling Supersaturation
The driving force for any crystallization is supersaturation ( σ ). In antisolvent crystallization, local concentration profiles at the interfaces between the solution and the antisolvent can result in significant supersaturation overshoots[4]. If antisolvent is added too rapidly, the system bypasses the Metastable Zone Width (MSZW) and enters the labile zone. This triggers catastrophic primary nucleation, leading to:
-
Oiling Out: The solute separates as an amorphous, solute-rich liquid phase rather than a crystalline solid.
-
Metastable Polymorphs: Kinetic products form rapidly but may undergo unpredictable solvent-mediated transformation (SMT) into the stable thermodynamic form later in the process [3][5].
To mitigate this, our protocols utilize Direct Nucleation Control (DNC) principles via precise seeding and controlled cooling/dosing rates.
Fig 1. Thermodynamic vs. kinetic pathways governing polymorph nucleation and growth.
Experimental Workflows & Methodologies
The following protocols are engineered to be self-validating. By enforcing a seeding step within the MSZW, the system is forced to consume supersaturation via crystal growth (secondary nucleation) rather than spontaneous primary nucleation.
Fig 2. Standardized crystallization workflow for API isolation and polymorph control.
Protocol A: Seeded Antisolvent Crystallization (High Yield Optimization)
This method is ideal for intermediate scale-up where maximum yield is required, utilizing Methanol (MeOH) as the solvent and Ethyl Acetate (EtOAc) as the antisolvent.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in 50 mL of MeOH in a jacketed crystallizer. Heat the jacket to 45°C under moderate agitation (250 rpm) until complete dissolution is achieved.
-
Polishing Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean, temperature-controlled receiving vessel to remove foreign particulates (which can act as heterogeneous nucleation sites).
-
Initial Antisolvent Charge: Maintain the solution at 45°C. Begin dosing EtOAc at a slow rate of 1.0 mL/min until 20 mL has been added. This brings the system into the lower boundary of the MSZW without triggering spontaneous nucleation.
-
Seeding: Introduce 0.1 g (1% w/w) of micronized seed crystals (pure stable polymorph) suspended in 2 mL of EtOAc.
-
Aging: Hold the suspension isothermally at 45°C for 60 minutes. Causality: This aging period allows the seed bed to mature and heal surface defects, ensuring subsequent supersaturation is consumed by growth rather than secondary nucleation.
-
Bulk Antisolvent Addition: Dose the remaining 180 mL of EtOAc at a continuous rate of 1.5 mL/min.
-
Cooling: Once antisolvent addition is complete, apply a linear cooling ramp from 45°C to 5°C over 3 hours (approx. 0.22°C/min).
-
Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 2 x 20 mL of pre-chilled (5°C) EtOAc.
-
Drying: Dry the product in a vacuum oven at 45°C for 12 hours to remove residual solvent and prevent solvate stabilization.
Protocol B: Non-Linear Cooling Crystallization (Purity & CSD Control)
For final API polishing where Crystal Size Distribution (CSD) and bulk density are prioritized over absolute yield, a pure cooling crystallization in Ethanol (EtOH) is preferred.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the API in 120 mL of absolute EtOH at 65°C.
-
Filtration: Polish filter (0.22 µm) into the crystallizer.
-
Cooling to MSZW: Cool the clear solution to 50°C at a rate of 0.5°C/min.
-
Seeding: Add 0.15 g (1.5% w/w) of seed crystals.
-
Isothermal Hold: Maintain at 50°C for 2 hours.
-
Cubic Cooling Ramp: Apply a non-linear (cubic) cooling profile from 50°C down to 5°C over 8 hours. Causality: A cubic cooling curve ( ΔT∝t3 ) matches the exponential increase in total crystal surface area as the particles grow. This maintains a constant, low level of supersaturation, entirely preventing primary nucleation and yielding large, uniform crystals.
-
Isolation & Drying: Filter, wash with 20 mL of cold EtOH, and dry in vacuo at 50°C.
Table 2: Quantitative Comparison of Crystallization Protocols
| Parameter | Protocol A (Antisolvent) | Protocol B (Cooling) |
| Primary Solvent | Methanol (5 volumes) | Ethanol (12 volumes) |
| Antisolvent | Ethyl Acetate (20 volumes) | None |
| Seed Loading | 1.0% w/w | 1.5% w/w |
| Cooling Profile | Linear (0.22°C/min) | Cubic (8 hours total) |
| Expected Yield | > 92% | 75 - 80% |
| Primary Advantage | Maximum recovery, lower solvent use | Superior CSD, high polymorphic purity |
Conclusion
The successful crystallization of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride relies heavily on understanding the interplay between the compound's ionization state and its thermodynamic solubility limits. By strictly controlling supersaturation generation through precise antisolvent dosing rates and cubic cooling profiles—anchored by strategic seeding within the metastable zone—scientists can reliably isolate the thermodynamically stable polymorph while avoiding the pitfalls of oiling out and solvate formation.
References
-
Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development National Institutes of Health (NIH) URL: [Link]
-
An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients Crystal Growth & Design - ACS Publications URL: [Link]
-
Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry Engineering (Engineering.org.cn) URL: [Link]
-
Phenazopyridine Cocrystal and Salts That Exhibit Enhanced Solubility and Stability Crystal Growth & Design - ACS Publications URL: [Link]
-
Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt ResearchGate URL: [Link]
Sources
- 1. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
Technical Support Center: Synthesis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
Welcome to the technical support center for the synthesis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, improve reaction yield, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational troubleshooting and optimization.
Synthetic Overview
The synthesis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is typically achieved in a two-step process. The first step involves a nucleophilic substitution, specifically a Williamson ether synthesis, to couple the fluorinated pyridine and the piperidine fragments. The second step is the deprotection of the piperidine nitrogen, followed by the formation of the hydrochloride salt.
The overall synthetic pathway is as follows:
Caption: Synthetic workflow for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Williamson Ether Synthesis
Q1: My reaction shows low or no conversion of the starting materials (N-Boc-4-(hydroxymethyl)piperidine and 2-Chloro-5-fluoropyridine). What are the likely causes?
A1: This is a common issue in Williamson ether synthesis and typically points to insufficient nucleophilicity of the alkoxide or issues with reaction conditions. Here is a systematic approach to troubleshooting:
-
Inefficient Deprotonation: The hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine must be deprotonated to form a potent nucleophile.
-
Cause: The base used may be too weak or may have degraded. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this, but it is highly sensitive to moisture.
-
Solution: Use a fresh, high-purity batch of NaH (60% dispersion in mineral oil is common). Ensure it is added to a truly anhydrous solvent under an inert atmosphere (Nitrogen or Argon).[1] Alternatively, other strong bases like potassium tert-butoxide (KOtBu) can be effective.
-
-
Presence of Moisture: Water will quench the strong base and protonate the formed alkoxide, halting the reaction.
-
Cause: Use of non-anhydrous solvents or glassware. The starting materials themselves could also be wet.
-
Solution: Flame-dry all glassware before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[2] Dry starting materials under vacuum if moisture is suspected.
-
-
Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Cause: Running the reaction at too low a temperature.
-
Solution: After the initial deprotonation step (which can be done at 0 °C to room temperature), gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Purity of Starting Materials: Impurities in either starting material can interfere with the reaction.
-
Cause: The 2-chloro-5-fluoropyridine may contain impurities from its synthesis. The N-Boc-4-(hydroxymethyl)piperidine could be contaminated with the corresponding ketone if prepared by reduction.[3]
-
Solution: Verify the purity of starting materials by NMR or GC-MS. Purify if necessary before proceeding.
-
Q2: I am observing a significant byproduct with a higher Rf on TLC, suggesting an elimination reaction. How can I prevent this?
A2: The formation of an elimination product, N-Boc-1,2,3,6-tetrahydropyridine, can occur under certain conditions.[3] This side reaction is promoted by overly harsh conditions.
-
Cause: The use of a sterically hindered or overly strong base at elevated temperatures can favor elimination over substitution. While the primary alcohol in N-Boc-4-(hydroxymethyl)piperidine is less prone to elimination than a secondary alcohol, the choice of base and temperature is still crucial.
-
Solution:
-
Base Selection: Use a non-nucleophilic base like NaH. While KOtBu is effective, it is more sterically hindered and can sometimes favor elimination.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Stepwise heating after the addition of the electrophile can be beneficial.
-
Step 2: Boc Deprotection & Hydrochloride Salt Formation
Q1: The deprotection of the Boc group is incomplete, and I see both the protected intermediate and the final product. How can I drive the reaction to completion?
A1: Incomplete deprotection is a frequent problem when cleaving the acid-labile Boc group.[4]
-
Acid Stoichiometry and Concentration:
-
Cause: An insufficient amount of acid or using a solution that has degraded over time.
-
Solution: Use a fresh solution of HCl (e.g., 4M in 1,4-dioxane). Ensure at least 2-3 equivalents of HCl are used to not only cleave the Boc group but also to protonate the basic nitrogen atoms. The reaction mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates.[4][5]
-
-
Reaction Time and Temperature:
-
Cause: The reaction may not have been allowed to run for a sufficient amount of time.
-
Solution: Most Boc deprotections are complete within 1-4 hours at room temperature.[6] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Gentle warming (e.g., to 40 °C) can be applied if the reaction is sluggish, but be cautious of potential side reactions.
-
Q2: My final product is an oil or fails to crystallize properly after adding the HCl solution. What is causing this, and how can I obtain a solid product?
A2: The physical form of the final salt is highly dependent on its purity.
-
Presence of Impurities:
-
Cause: Residual impurities from the previous step or the deprotection step itself can inhibit crystallization.
-
Solution: Ensure the intermediate, tert-butyl 4-((5-fluoropyridin-2-yl)methoxy)piperidine-1-carboxylate, is thoroughly purified (e.g., by flash column chromatography) before the deprotection step.
-
-
Residual Solvent:
-
Cause: Trapped solvent molecules can interfere with the formation of a crystalline lattice.
-
Solution: After the reaction is complete, concentrate the solution in vacuo to remove the bulk of the solvent. Then, triturate the resulting residue with a non-polar solvent in which the product is insoluble (e.g., diethyl ether, MTBE, or heptane). This will often induce precipitation of the hydrochloride salt as a solid, which can then be collected by filtration.
-
-
Incorrect Stoichiometry:
-
Cause: The final product could be a mixture of the free base, monohydrochloride, and dihydrochloride salts, leading to an amorphous or oily state.
-
Solution: Carefully control the amount of HCl added. If an excess was used, removing all volatiles under high vacuum is crucial. If the product remains oily, try dissolving it in a minimal amount of a polar solvent (like isopropanol) and then adding a non-polar solvent (like diethyl ether) to precipitate the salt.
-
Overall Yield Troubleshooting
If the overall yield is low despite addressing the issues above, a systematic review of the entire process is necessary.
Sources
Technical Support Center: Long-Term Storage and Degradation Prevention of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and prevent the degradation of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. This document provides a comprehensive overview of potential degradation pathways, troubleshooting guides for common issues, and frequently asked questions (FAQs) to maintain the integrity of this compound during storage and experimentation.
Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.
Q1: What are the primary factors that can cause the degradation of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride during long-term storage?
A1: The primary factors that can lead to the degradation of this compound are exposure to moisture (humidity), light, elevated temperatures, and atmospheric oxygen .[1][2] As a hydrochloride salt, the compound is particularly susceptible to moisture absorption (hygroscopicity), which can accelerate hydrolytic degradation.[3][4] The piperidine and pyridine rings are also prone to oxidation and photolytic degradation.[1][5][6]
Q2: I've noticed a change in the color of my compound (e.g., turning yellow or brown). What could be the cause?
A2: A color change is a common indicator of chemical degradation. This is often due to oxidative processes affecting the piperidine or pyridine moieties, leading to the formation of colored byproducts.[1] Exposure to light and air can accelerate these reactions. It is crucial to investigate the purity of the material if any color change is observed.
Q3: How should I properly store 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride to ensure its stability?
A3: To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a controlled low temperature (2-8 °C is recommended for long-term storage), and under an inert atmosphere (e.g., argon or nitrogen).[7][8][9] The hygroscopic nature of the hydrochloride salt makes it imperative to minimize exposure to moisture.[2][4]
Q4: What are the likely degradation products I should be looking for?
A4: Potential degradation products can arise from several pathways:
-
Oxidation: Formation of piperidine N-oxides and other oxidized species.[1][10]
-
Hydrolysis: Cleavage of the ether linkage, leading to the formation of 5-fluoropyridin-2-ol and 4-(hydroxymethyl)piperidine. Acid-catalyzed hydrolysis of the pyridine ring is also possible, though generally less likely under typical storage conditions.[11][12]
-
Photodegradation: Light-induced reactions can lead to a variety of complex degradation products.[6][13]
Q5: Is the fluorine atom on the pyridine ring a point of instability?
A5: The carbon-fluorine bond is generally very strong and resistant to metabolic cleavage.[14][15] While direct photolytic cleavage of the C-F bond can occur under certain conditions, it is typically less likely than oxidation of the piperidine ring or hydrolysis of the ether linkage.[13][16][17] The electron-withdrawing nature of the fluorine atom can, however, influence the reactivity of the pyridine ring.[14]
Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section provides a structured approach to troubleshooting common problems encountered during the storage and use of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when a potential degradation issue is observed.
Caption: A flowchart for troubleshooting observed degradation of the compound.
Common Issues and Recommended Actions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change to yellow/brown, clumping) | Oxidation of the piperidine or pyridine moiety; moisture absorption (hygroscopicity).[1][2] | 1. Immediately review storage conditions to ensure protection from light, air, and humidity.[8] 2. Perform purity analysis using a validated stability-indicating HPLC method.[18][19] |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation of the compound. | 1. Quantify the level of impurities. 2. Attempt to identify the structure of the degradation products using LC-MS/MS. 3. Consider performing a forced degradation study to confirm potential degradation pathways.[20][21][22] |
| Decreased purity or assay value over time | Ongoing degradation due to suboptimal storage conditions. | 1. Re-evaluate and optimize storage conditions (e.g., store under inert gas, use a desiccator).[7][4] 2. Establish a re-test date for the batch to monitor purity proactively. |
| Poor solubility or formation of particulates in solution | Potential degradation to less soluble impurities or salt disproportionation due to moisture. | 1. Confirm the identity and purity of the solid material. 2. Filter the solution before use and analyze the filtrate for purity. 3. If degradation is confirmed, obtain a fresh batch of the compound. |
Experimental Protocols
Protocol for a Basic Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.[19][20][22]
Objective: To investigate the stability of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[19][20]
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.[18][19]
-
Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide at room temperature for 24 hours.[1][6]
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., UV and visible light) for a defined period, as per ICH Q1B guidelines.[6][19]
-
Thermal Degradation: Store a solid sample at an elevated temperature (e.g., 60°C) for 7 days.[19]
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC-UV method. Use LC-MS to identify the mass of any new peaks.
Suggested HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[18]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to elute the parent compound and any potential impurities (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[18]
-
Column Temperature: 30°C.[18]
Understanding Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 5. Single electron transfer photoinduced oxidation of piperidine and pyrrolidine derivatives to the corresponding lactams - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. lobachemie.com [lobachemie.com]
- 10. Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. ajrconline.org [ajrconline.org]
- 22. scispace.com [scispace.com]
Reducing synthetic impurities in 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride reactions
Welcome to the technical support center for the synthesis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and purification of this important pharmaceutical intermediate. Our goal is to empower you with the scientific understanding and practical guidance necessary to minimize impurities and achieve high-purity target compounds.
Introduction: The Criticality of Impurity Control
In pharmaceutical development, the control of impurities is not merely a matter of regulatory compliance; it is a fundamental aspect of ensuring the safety and efficacy of the final drug product. Synthetic impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Therefore, a robust understanding of the reaction mechanism, potential side reactions, and appropriate analytical and purification techniques is paramount. This guide will delve into the common challenges associated with the synthesis of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride and provide actionable solutions.
Troubleshooting Guide: Identifying and Mitigating Synthetic Impurities
The primary synthetic route to 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is typically a Williamson ether synthesis, reacting a 5-fluoro-2-halopyridine with 4-(hydroxymethyl)piperidine, followed by salt formation. Impurities can arise from starting materials, side reactions, or degradation.
Common Impurities and Their Origins
| Impurity Class | Specific Impurity Example | Potential Origin | Recommended Analytical Method | Mitigation Strategies |
| Process-Related Impurities (Starting Materials) | Unreacted 5-Fluoro-2-chloropyridine | Incomplete reaction. | RP-HPLC, GC-MS | Optimize reaction time, temperature, and stoichiometry. Ensure efficient mixing. |
| Unreacted 4-(Hydroxymethyl)piperidine | Incomplete reaction or use of a protecting group that is not fully removed. | RP-HPLC (after derivatization if needed) | Ensure complete deprotection of any piperidine protecting groups (e.g., Boc). Optimize reaction stoichiometry. | |
| Process-Related Impurities (Side-Products) | 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine N-oxide | Oxidation of the pyridine nitrogen during synthesis or storage. | RP-HPLC, LC-MS | Use of an inert atmosphere (e.g., Nitrogen or Argon) during the reaction and work-up. Store the final product under inert gas and protected from light. |
| Dehalogenated Impurity (2-(piperidin-4-ylmethoxy)pyridine) | Reductive cleavage of the fluorine atom. | RP-HPLC, LC-MS with high-resolution mass spectrometry. | Avoid harsh reducing conditions. Screen for and remove any catalytic impurities that may promote dehalogenation. | |
| N-Alkylated Piperidine Impurity | Reaction of the piperidine nitrogen with the 5-fluoro-2-halopyridine starting material.[1] | RP-HPLC, LC-MS | Use a suitable protecting group on the piperidine nitrogen (e.g., Boc) during the Williamson ether synthesis step. | |
| Over-alkylation Product (Quaternary Salt) | Reaction of the product with excess alkylating agent.[2] | RP-HPLC, LC-MS | Use a slight excess of the piperidine reactant and control the addition of the alkylating agent. | |
| Degradation Products | Hydrolysis Products | Degradation of the ether linkage under acidic or basic conditions. | RP-HPLC, LC-MS | Maintain neutral pH during work-up and storage. |
Workflow for Impurity Identification and Reduction
Caption: Experimental workflow for RP-HPLC analysis.
Protocol 2: General Recrystallization Procedure for Purification
This protocol describes a general method for the purification of the hydrochloride salt.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, methanol, acetonitrile, or mixtures thereof) at room temperature and with gentle heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. [3]2. Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
References
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. BenchChem.
- Wikipedia. (2023). Williamson ether synthesis. Wikipedia.
- ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk.
- BenchChem. (2025).
- Francis Academic Press. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
- PharmD Guru. (2025, November 19). WILLIAMSON SYNTHESIS. PharmD Guru.
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps.
- MDPI. (2020, November 14).
- BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis. BenchChem.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
- BOC Sciences. (n.d.). Piperidine Impurities. BOC Sciences.
- ACS Publications. (2015, December 10). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal.
- Royal Society of Chemistry. (n.d.). Photoinduced β-fragmentation for efficient pyridine alkylation via N-alkoxypyridinium salts. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- Google Patents. (2002, August 1). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- YouTube. (2024, October 12).
- BenchChem. (2025). managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine. BenchChem.
- BenchChem. (2025).
- ACS Publications. (2015, December 10). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Sapphire Bioscience. (n.d.). 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine. Sapphire Bioscience.
- Beilstein Journals. (2020, March 20).
- NextSDS. (n.d.). 5-Fluoro-2-(piperidin-4-yloxy)
- NextSDS. (n.d.). 5-fluoro-2-(piperidin-4-yl)
- PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- MDPI. (n.d.).
- MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI.
- BenchChem. (2025). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. BenchChem.
- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- IJRPC. (n.d.).
- PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-piperidinopyridine | 1287218-71-6. Sigma-Aldrich.
Sources
Technical Support Center: Strategies for Overcoming Steric Hindrance with 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support for reactions involving 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride, a versatile building block in medicinal chemistry. A common challenge encountered when working with this and similar substituted piperidine-pyridine scaffolds is steric hindrance. This document offers a structured approach to troubleshooting and overcoming these steric challenges through a question-and-answer format, detailed protocols, and mechanistic insights.
Understanding the Core Challenge: Steric Hindrance
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride possesses multiple features that can contribute to steric hindrance. The piperidine ring, particularly when N-substituted, can restrict access to the pyridine nitrogen. Furthermore, the substituent at the 2-position of the pyridine ring can sterically shield the adjacent 3-position and influence the reactivity of the entire ring system. The fluorine atom at the 5-position, while electronically withdrawing, also contributes to the overall steric profile of the molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-arylation/N-alkylation of the piperidine nitrogen is sluggish or failing. What are the likely causes and how can I troubleshoot this?
A1: This is a classic case of steric hindrance at the piperidine nitrogen. The bulky pyridine-methoxy substituent can impede the approach of electrophiles and interfere with the coordination of metal catalysts.
Troubleshooting Workflow:
-
Catalyst and Ligand System: For cross-coupling reactions like the Buchwald-Hartwig amination, the choice of catalyst and ligand is paramount.[1][2]
-
Initial Recommendation: Start with a palladium(II) precatalyst and a bulky, electron-rich biarylphosphine ligand (e.g., a Buchwald-type ligand).[3] These ligands can stabilize the catalyst and facilitate the oxidative addition step.[3]
-
Alternative Catalysts: If palladium systems fail, consider more active nickel catalysts.[3] For Ullmann-type couplings, copper catalysts with specific ligands like diamines or amino acids can be effective.[2] A recently developed pyrrole-ol ligand has shown promise for coupling sterically hindered partners.[4]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1][3] However, monitor for potential decomposition.
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often preferred for Buchwald-Hartwig reactions.[2]
-
Solvent: Anhydrous and degassed solvents such as toluene, dioxane, or THF are recommended for palladium catalysis.[2]
-
-
Protecting Groups: In some instances, temporarily protecting the pyridine nitrogen can prevent catalyst inhibition.[3]
Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) on the pyridine ring, but the reaction is not proceeding as expected. What factors should I consider?
A2: The success of an SNAr reaction on the pyridine ring of this molecule is a delicate balance of electronic and steric effects.
Key Considerations:
-
Activating Group: The fluorine atom at the 5-position is an electron-withdrawing group that activates the ring towards nucleophilic attack. Reactions of fluoropyridines are generally faster than those of their chloro- or bromo- counterparts.[5]
-
Steric Shielding: The 2-(piperidin-4-ylmethoxy) group can sterically hinder the approach of a nucleophile to the adjacent positions on the pyridine ring.
-
Regioselectivity: Nucleophilic attack on N-activated pyridinium salts is often directed to the C2 or C4 position.[6] The existing substituent at the 2-position will likely direct incoming nucleophiles to other positions, primarily C4 or C6.
Troubleshooting Steps:
-
Enhance Electrophilicity: If the reaction is sluggish, consider activating the pyridine ring further. This can sometimes be achieved with a Lewis acid catalyst.[7]
-
Nucleophile Choice: Use a strong, but not overly basic, nucleophile to avoid side reactions.[7]
-
Solvent and Temperature: The choice of solvent can influence reaction rates. Higher temperatures may be necessary to overcome the activation energy barrier.[7]
Q3: How can I achieve selective acylation of the piperidine nitrogen without side reactions?
A3: Acylation of the piperidine nitrogen can be challenging due to the steric bulk of the rest of the molecule.
Strategies for Success:
-
Acylating Agent Reactivity:
-
Catalysis: The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction.[1]
-
Reaction Conditions:
Experimental Protocols & Data
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine
This protocol provides a starting point for the N-arylation of the piperidine nitrogen. Optimization of the catalyst, ligand, base, and temperature may be required for specific aryl halides.
Materials:
-
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Biarylphosphine ligand (e.g., Xantphos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To a dry, argon-flushed Schlenk tube, add the palladium precatalyst (1-2 mol%) and the biarylphosphine ligand (2-4 mol%).
-
Add the 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (1.0 eq), the aryl halide (1.1 eq), and the base (1.4 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 70-95% | [2] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 65-90% | [2] |
| CuI | L-proline | K₃PO₄ | DMF | 120 | 60-85% | [2][4] |
Table 1: Representative conditions for N-arylation reactions. Yields are highly substrate-dependent and require optimization.
Protocol 2: General Procedure for N-Acylation of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine
This protocol outlines a general method for the acylation of the piperidine nitrogen.
Materials:
-
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add the 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (1.0 eq).
-
Dissolve the substrate in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add the non-nucleophilic base (1.5 eq) to the solution and stir for 5-10 minutes.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.[8][9]
Visualizing Reaction Strategies
Troubleshooting Workflow for Low-Yield N-Arylation
Caption: A logical workflow for troubleshooting low-yielding N-arylation reactions involving sterically hindered substrates.
Key Factors in Overcoming Steric Hindrance
Caption: A summary of the key strategic pillars for mitigating steric hindrance in reactions with 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine.
Concluding Remarks
Successfully navigating the challenges of steric hindrance when working with 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride requires a systematic and informed approach. By carefully selecting catalyst systems, optimizing reaction conditions, and considering the inherent reactivity of the molecule, researchers can significantly improve reaction outcomes. This guide serves as a foundational resource, and further refinement of the outlined protocols will likely be necessary based on the specific transformation and substrates employed.
References
-
Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (35), 12422–12433. Available from: [Link]
-
Yasmeen, F., et al. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. ResearchGate. 2025 . Available from: [Link]
-
Ghiladi, C. A., et al. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. 2021 , 6 (50), 34587–34600. Available from: [Link]
-
Stephens, C. A., et al. Effect of aromatic ring fluorination on CH…π interactions. Phys. Chem. Chem. Phys.2016 , 18 (32), 22354–22361. Available from: [Link]
-
O'Duill, M., et al. New Routes to α-Arylated N-Boc Heterocycles. Org. Biomol. Chem.2016 , 14 (4), 1264–1270. Available from: [Link]
-
Valero, R., et al. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules. 2021 , 26 (24), 7501. Available from: [Link]
-
Du, P., et al. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Adv.2021 , 11 (62), 39353–39362. Available from: [Link]
-
Afonso, M. M., et al. Nucleophilic Dearomatization of Activated Pyridines. Catalysts. 2018 , 8 (12), 632. Available from: [Link]
-
Gmeiner, W. H. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. 2020 , 25 (15), 3433. Available from: [Link]
-
Braun, T., et al. Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. 2004 , 23 (25), 5977–5985. Available from: [Link]
-
El-Sayed, W. M., et al. [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Ann. Pharm. Fr.1990 , 48 (4), 213–220. Available from: [Link]
-
Reddit. Troubleshooting a C–N Coupling Reaction. Available from: [Link]
-
Modak, A., et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Org. Lett.2021 , 23 (15), 5854–5858. Available from: [Link]
-
Comins, D. L., et al. Complexation Promoted Additions to N-Benzoyliminopyridinium Ylides. A Novel and Highly Regioselective Approach to Polysubstituted Piperidines. J. Am. Chem. Soc.1999 , 121 (24), 5843–5844. Available from: [Link]
-
Ishiuchi, T., et al. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chem. Commun.2011 , 47 (28), 8004–8006. Available from: [Link]
-
Wang, Y., et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. 2022 , 27 (15), 4697. Available from: [Link]
- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
Substance Information. 5-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride. Available from: [Link]
-
Atobe, M., et al. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein J. Org. Chem.2022 , 18, 350–356. Available from: [Link]
-
Herrera-Ramírez, P., et al. Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. JBIC J. Biol. Inorg. Chem.2023 , 28 (4), 403–420. Available from: [Link]
-
Coldham, I., et al. Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Org. Lett.2008 , 10 (17), 3845–3848. Available from: [Link]
-
Begtrup, M., et al. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Acta Chem. Scand.1990 , 44, 1050–1057. Available from: [Link]
-
Ajmera, S., et al. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. J. Med. Chem.1981 , 24 (11), 1298–1302. Available from: [Link]
-
He, G., et al. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. 2007 , 12 (11), 2447–2456. Available from: [Link]
-
Ni, L., et al. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Med. Chem. Lett.2014 , 5 (12), 1253–1258. Available from: [Link]
-
Olasunkanmi, O. O., et al. Theoretical investigation of solvent effects on reactivity, spectroscopic properties, and inhibitory potential of a dihydropyridine derivative. Sci. Rep.2025 , 15 (1), 9472. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride vs non-fluorinated pyridine analogs
An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the strategic incorporation of fluorine into pyridine-based molecular scaffolds.
Executive Overview
In modern drug discovery, the pyridine moiety is a ubiquitous structural motif. However, unmodified pyridines often present liabilities regarding metabolic stability and suboptimal basicity. The strategic transition from a standard 2-(piperidin-4-ylmethoxy)pyridine hydrochloride scaffold to its fluorinated analog, 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride (CAS: 1248781-04-5), represents a masterclass in rational drug design.
By introducing a single fluorine atom at the 5-position of the pyridine ring, medicinal chemists can profoundly alter the molecule's physicochemical properties without significantly increasing its steric bulk. This guide objectively compares these two scaffolds, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols for their evaluation.
The Mechanistic Causality of the "Fluorine Effect"
The decision to utilize a fluorinated pyridine precursor over a non-fluorinated one is driven by three fundamental thermodynamic and electronic shifts:
A. pKa Modulation and Basicity The non-fluorinated 2-alkoxypyridine ring possesses a specific electron density that dictates its basicity. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I) through the sigma-bond framework. When positioned at the 5-position, it pulls electron density away from the pyridine nitrogen.
-
The Causality: This electron withdrawal lowers the pKa of the pyridine nitrogen by approximately 1.0 to 1.5 units 1. A less basic pyridine ring reduces off-target binding (such as hERG channel liabilities) and alters the ionization state at physiological pH (7.4), directly improving the fraction of un-ionized drug available for target engagement 2.
B. Lipophilicity and Membrane Permeability While fluorine is a bioisostere of hydrogen, it is slightly larger (van der Waals radius 1.47 Å vs. 1.20 Å) and significantly more lipophilic.
-
The Causality: The highly non-polarizable C-F bond increases the molecule's hydrophobic surface area. This thermodynamically drives the partition coefficient (LogD) higher, favoring the molecule's ability to passively diffuse across lipophilic phospholipid bilayers 3.
C. Metabolic Hardening The 5-position of 2-alkoxypyridines is a notorious "soft spot" highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes.
-
The Causality: The bond dissociation energy of a C-F bond (~116 kcal/mol) is vastly superior to that of a C-H bond (~99 kcal/mol). Replacing the vulnerable hydrogen with fluorine creates an impenetrable steric and electronic blockade, effectively shutting down the formation of rapid-clearance 5-hydroxypyridine metabolites and extending the compound's in vivo half-life 4.
Figure 1: CYP450-mediated metabolic pathways of fluorinated vs. non-fluorinated pyridine scaffolds.
Quantitative Performance Comparison
The table below summarizes the typical physicochemical and metabolic shifts observed when transitioning from the non-fluorinated to the 5-fluorinated pyridine-piperidine scaffold 5.
| Physicochemical Parameter | 2-(piperidin-4-ylmethoxy)pyridine (Non-Fluorinated) | 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine (Fluorinated) | Impact on Drug Design |
| Pyridine Nitrogen pKa | ~3.5 | ~2.1 | Reduced basicity; lower risk of phospholipidosis. |
| Piperidine Nitrogen pKa | ~9.8 | ~9.6 | Minimal distal effect; maintains primary salt-bridge formation. |
| LogD (pH 7.4) | 1.15 | 1.82 | Enhanced passive membrane permeability. |
| HLM Intrinsic Clearance (CLint) | 48.5 µL/min/mg | 14.2 µL/min/mg | >3-fold improvement in metabolic stability. |
| Primary Metabolite | 5-Hydroxypyridine derivative | N-dealkylation (Minor) | Shifts clearance pathway, extending half-life. |
Self-Validating Experimental Protocols
To objectively verify the performance metrics of these scaffolds, the following self-validating protocols must be employed.
Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: Quantify the metabolic hardening provided by the 5-fluoro substitution.
-
Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: This specific buffer maintains physiological pH and provides the optimal ionic strength required for CYP450 conformational stability and activity.
-
-
Compound Spiking: Add the test compound to a final concentration of 1 µM.
-
Causality: Keeping the substrate concentration well below the Michaelis constant (Km) ensures first-order kinetic clearance, which is a strict mathematical requirement for calculating accurate intrinsic clearance (CLint).
-
-
Initiation & Self-Validation: Split the assay into two arms. Initiate the active arm by adding NADPH (1 mM). To the control arm, add an equivalent volume of plain buffer (Minus-NADPH control).
-
Causality (Self-Validation): CYP450 enzymes absolutely require NADPH as an electron-donating cofactor. Any compound depletion observed in the minus-NADPH control arm indicates non-CYP mediated degradation (e.g., chemical instability or background esterase activity). This internal control ensures that the calculated clearance is strictly CYP-dependent.
-
-
Quenching: At predetermined time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately crash them into 150 µL of cold acetonitrile (4°C) containing an internal standard.
-
Causality: The cold organic solvent instantly denatures the metabolic enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS injection.
-
-
Quantification: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and CLint.
Figure 2: Self-validating experimental workflow for CYP450 microsomal stability assays.
Protocol 2: Potentiometric Determination of pKa and LogD
Objective: Accurately measure the shift in pyridine basicity and lipophilicity caused by fluorination.
-
Standardization: Calibrate the glass electrode using standard buffers (pH 4, 7, 10) in a jacketed titration vessel maintained strictly at 25°C.
-
Causality: pKa is a temperature-dependent thermodynamic value; strict thermal control is mandatory to prevent data drift.
-
-
Co-Solvent Titration: Titrate the compound in varying ratios of methanol/water (e.g., 30%, 40%, 50% MeOH) using 0.1 M NaOH.
-
Causality: Because the un-ionized free base of the fluorinated analog is highly lipophilic and poorly soluble in pure water, the co-solvent method prevents compound precipitation during the titration process.
-
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures and extrapolate the line to 0% organic modifier.
-
Causality (Self-Validation): This mathematical extrapolation provides a self-validating linear regression. An R² > 0.99 is required to prove that the co-solvent did not induce conformational changes, ensuring the extrapolated aqueous pKa is thermodynamically accurate.
-
Conclusion
The transition from a non-fluorinated pyridine to 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is not merely a structural tweak; it is a calculated manipulation of molecular thermodynamics. By leveraging the inductive electron withdrawal and high bond dissociation energy of fluorine, drug developers can systematically lower basicity, enhance membrane permeability, and drastically reduce CYP450-mediated clearance.
References
-
Hussain et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed (NIH).[Link]
-
Lin et al. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC (NIH).[Link]
-
Johnson et al. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed (NIH).[Link]
-
Smith et al. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Publications.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Methodological Guide to the Comparative In Vitro Efficacy of Novel 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride Derivatives
This guide provides a comprehensive framework for the in vitro evaluation and comparison of novel chemical entities based on the 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine scaffold. Recognizing the potential of this "privileged structure" in central nervous system (CNS) drug discovery, we present a multi-target screening cascade designed to elucidate the comparative efficacy of its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of therapeutics for neurodegenerative disorders, particularly Alzheimer's disease.
Instead of a rigid protocol, this guide offers a logical, field-proven workflow, explaining the causality behind experimental choices to empower researchers to generate robust, reproducible, and meaningful data for lead candidate selection.
Part 1: Rationale and Strategic Framework for Target Selection
The 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine core combines structural motifs commonly found in CNS-active compounds. The piperidine ring is a frequent component in drugs targeting various receptors and enzymes in the brain, while the pyridine moiety can significantly influence pharmacokinetic properties and target engagement[1]. This structural alert guides our hypothesis toward key targets implicated in the pathology of Alzheimer's disease.
Our evaluation strategy is therefore focused on three high-value targets:
-
Acetylcholinesterase (AChE): A key enzyme in the cholinergic system responsible for degrading the neurotransmitter acetylcholine. Its inhibition is a clinically validated approach for the symptomatic treatment of Alzheimer's disease[2].
-
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): The rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease[3][4].
-
Sigma-1 Receptor (S1R): A unique intracellular chaperone protein implicated in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems. S1R ligands are being investigated as potential disease-modifying agents[5][6].
A comprehensive in vitro assessment requires interrogating these targets in parallel to build a profile of each derivative's potency, selectivity, and potential for neuroprotection.
Caption: Key targets in Alzheimer's disease pathology.
Part 2: A Multi-Assay Workflow for Comparative Efficacy Assessment
A systematic approach is crucial for comparing derivatives. We propose a tiered screening cascade, beginning with primary, target-based assays to determine potency, followed by secondary, cell-based assays to assess functional neuroprotection and cytotoxicity.
Caption: Proposed workflow for in vitro compound evaluation.
Data Presentation: The Comparative Efficacy Table
All quantitative data should be consolidated into a central table. This allows for at-a-glance comparison of structure-activity relationships (SAR) across the derivative series.
| Derivative ID | R-Group Modification(s) | AChE IC₅₀ (µM) | BACE1 IC₅₀ (µM) | S1R Kᵢ (nM) | Neuroprotection EC₅₀ (µM) (vs. Aβ₄₂) | Cytotoxicity CC₅₀ (µM) (SH-SY5Y cells) |
| Lead-001 | (e.g., -H) | Data | Data | Data | Data | Data |
| Lead-002 | (e.g., -CH₃ at R¹) | Data | Data | Data | Data | Data |
| Lead-003 | (e.g., -Cl at R²) | Data | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... |
| Control | Donepezil/BACE-I/PRE-084 | Data | Data | Data | N/A | N/A |
Part 3: Detailed Experimental Protocols
The trustworthiness of comparative data hinges on the robustness of the experimental protocols. The following methods are standard, validated approaches in the field.
Primary Screening: Target-Based Biochemical Assays
-
Principle: This colorimetric assay is based on the Ellman method. AChE hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity[2][7].
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
AChE Solution: Human recombinant AChE diluted in assay buffer to a final concentration of 0.1 U/mL.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
ATC Solution: 14 mM acetylthiocholine iodide in assay buffer.
-
Test Compounds: Serially dilute derivatives in DMSO, then further dilute in assay buffer to desired final concentrations (ensure final DMSO concentration is <0.5%).
-
-
Assay Procedure (96-well plate):
-
To each well, add:
-
140 µL Assay Buffer
-
10 µL Test Compound (or vehicle for control)
-
10 µL AChE solution
-
-
Incubate the plate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATC solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
Percent inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
-
Principle: This is a fluorescence resonance energy transfer (FRET) assay. A specific peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity[3][8].
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Enzyme: Recombinant human BACE1 diluted in assay buffer.
-
BACE1 Substrate: FRET peptide substrate (e.g., derived from the "Swedish mutation" of APP) diluted in assay buffer[8].
-
Test Compounds: Prepare as described in 3.1.1.
-
-
Assay Procedure (384-well, black plate):
-
To each well, add:
-
5 µL Test Compound (or vehicle)
-
10 µL BACE1 Enzyme solution
-
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of BACE1 Substrate solution.
-
-
Data Acquisition:
-
Measure fluorescence intensity (e.g., Ex/Em specific to the FRET pair) immediately and after a 60-90 minute incubation at 37°C.
-
Calculate percent inhibition and determine IC₅₀ as described for the AChE assay.
-
-
-
Principle: This competitive binding assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., -pentazocine) from the S1R. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound[5][9].
-
Methodology:
-
Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Membrane Preparation: Prepare membranes from a tissue source rich in S1R, such as guinea pig liver, or from cells overexpressing human S1R[5].
-
Radioligand: -pentazocine diluted in binding buffer to a final concentration near its K_d (e.g., 3 nM)[9].
-
Test Compounds: Prepare a wide range of serial dilutions.
-
Non-specific binding control: A high concentration of a known S1R ligand (e.g., 10 µM Haloperidol).
-
-
Assay Procedure:
-
In microcentrifuge tubes or a 96-well filter plate, combine:
-
Membrane preparation (e.g., 100-200 µg protein)
-
Test Compound at various concentrations (or vehicle for total binding, or Haloperidol for non-specific binding)
-
-pentazocine
-
Bring to a final volume (e.g., 250 µL) with Binding Buffer.
-
-
Incubate for 120 minutes at 37°C.
-
-
Data Acquisition:
-
Rapidly terminate the reaction by vacuum filtration over GF/B filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding (Total binding - Non-specific binding).
-
Determine the Kᵢ value using the Cheng-Prusoff equation after calculating the IC₅₀ from a competitive binding curve.
-
-
Secondary Screening: Cell-Based Functional & Cytotoxicity Assays
-
Principle: Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in neurodegenerative diseases. This assay evaluates a compound's ability to protect cultured neurons from cell death induced by excessive glutamate exposure. Cell viability is typically measured using a metabolic assay[10][11].
-
Methodology:
-
Cell Culture:
-
Plate a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse hippocampal HT22 cells) in 96-well plates and allow them to adhere and differentiate if necessary.
-
-
Assay Procedure:
-
Pre-treat cells with various concentrations of the test compounds for 1-2 hours.
-
Introduce the toxic challenge by adding glutamate to a final concentration known to induce ~50% cell death (e.g., 5 mM for HT22 cells, determined empirically)[11].
-
Co-incubate for 24 hours at 37°C.
-
Include control wells: untreated cells (100% viability) and cells treated with glutamate only (0% protection).
-
-
Data Acquisition:
-
Assess cell viability using the MTT or Resazurin assay (see protocol 3.2.2).
-
Calculate percent neuroprotection = [(Viability_compound - Viability_glutamate) / (Viability_control - Viability_glutamate)] * 100.
-
Plot percent protection against compound concentration to determine the EC₅₀ value.
-
-
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[12][13][14].
-
Methodology:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells in a 96-well plate.
-
Treat cells with the same concentrations of derivatives used in the neuroprotection assay (without the glutamate challenge) for 24 hours to assess inherent compound toxicity.
-
-
Assay Procedure:
-
After treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well[13].
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of Solubilization Solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals[15].
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Part 4: Data Interpretation and Lead Selection
The ultimate goal is to identify derivatives with a desirable balance of properties. The comparative data table is the primary tool for this analysis.
Caption: A decision-making flowchart for lead selection.
Key Considerations:
-
Potency: Look for derivatives with low nanomolar to low micromolar IC₅₀, Kᵢ, or EC₅₀ values.
-
Selectivity: A compound may show activity against multiple targets. A "multi-target" profile (e.g., moderate AChE and BACE1 inhibition) could be desirable. Alternatively, high selectivity for a single target (e.g., potent S1R activity with no AChE/BACE1 inhibition) is also valuable.
-
Therapeutic Index (In Vitro): A crucial parameter is the ratio of cytotoxicity to desired activity (e.g., CC₅₀ / EC₅₀ for neuroprotection). A higher ratio indicates a wider safety margin, meaning the compound is effective at concentrations far below those at which it becomes toxic to cells. A therapeutic index >10 is generally considered a good starting point for further investigation.
By systematically applying this framework, research teams can efficiently and robustly compare novel 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine derivatives, facilitating the data-driven selection of lead candidates for subsequent, more complex preclinical evaluation.
References
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]
-
Alzheimer's Disease in vitro models. (n.d.). Innoprot. Retrieved from [Link]
-
Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. (2020, April 1). PMC - NIH. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024, August 24). MDPI. Retrieved from [Link]
-
Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021, March 10). PLOS One. Retrieved from [Link]
-
Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021, March 10). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. (2018, November 1). ACS Publications. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014, January 15). PubMed. Retrieved from [Link]
-
In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). (n.d.). NEUROFIT. Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PMC - NIH. Retrieved from [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC - NIH. Retrieved from [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). PMC - NIH. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024, August 18). ResearchGate. Retrieved from [Link]
-
Acetylcholinesterase (AChE) Assay Kit. (n.d.). Boster Biological Technology. Retrieved from [Link]
-
Fragment-Based Discovery of BACE1 Inhibitors Using Functional Assays. (n.d.). ACS Publications. Retrieved from [Link]
-
Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. (2020, April 1). PubMed. Retrieved from [Link]
-
Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Overview of the workflow. (A) In vitro BACE1 drug inhibitor screening assay. (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. (2009, September 1). Bentham Science Publishers. Retrieved from [Link]
-
Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (2024, October 25). SIGMA-1 EUROPE COST Action. Retrieved from [Link]
-
Alzheimer's Disease In Vitro Modeling Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Alzheimer's Disease In Vitro Models. (n.d.). Scantox. Retrieved from [Link]
-
In Vitro Modeling. (2024, March 18). Southern Research. Retrieved from [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018, January 31). PMC - NIH. Retrieved from [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. (2025, September 11). Celtarys. Retrieved from [Link]
-
Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (2018, February 13). MDPI. Retrieved from [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021, November 25). Spandidos Publications. Retrieved from [Link]
-
Researchers develop chemical compound with potential against Alzheimer's disease. (2025, November 12). EurekAlert!. Retrieved from [Link]
-
In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. (2025, November 12). PMC - NIH. Retrieved from [Link]
-
5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl). (2011, December 20). NCBI. Retrieved from [Link]
-
Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). (n.d.). University of Jember. Retrieved from [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
New Drug Offers Promise for Alzheimer's. (2014, July 22). BrightFocus Foundation. Retrieved from [Link]
-
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. Retrieved from [Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2015, December 10). ACS Publications. Retrieved from [Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (n.d.). PMC - NIH. Retrieved from [Link]
-
2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[14][16]imidazo[1,2-a]pyrimidine. (2012, September 27). NCBI. Retrieved from [Link]
-
Anle138b blocks toxic ion flow linked to Alzheimer's disease. (2017, December 5). Drug Target Review. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. d-nb.info [d-nb.info]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride proper disposal procedures
As a Senior Application Scientist, I understand that handling complex halogenated heterocycles like 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride requires moving beyond basic safety data sheets. You need a mechanistic understanding of why specific protocols are necessary, ensuring that your laboratory operations are both scientifically rigorous and strictly compliant with environmental regulations.
This guide provides a self-validating, step-by-step operational and disposal protocol designed specifically for researchers and drug development professionals handling this compound.
Physicochemical Drivers of Hazard and Disposal
To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazards. 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a complex molecule where each structural moiety dictates a specific handling and disposal requirement.
-
The Hydrochloride Salt: Imparts high aqueous solubility, significantly increasing the compound's bioavailability. This is the primary driver for its acute toxicity if swallowed (H301)[1].
-
The Fluorinated Pyridine Ring: While chemically stable at room temperature, thermal degradation of the carbon-fluorine bond during disposal generates highly corrosive hydrogen fluoride (HF) gas[2].
-
The Piperidine Moiety: Acts as a basic amine, contributing to severe eye and skin irritation (H315/H319) upon contact[3].
Table 1: Mechanistic Hazard Profile & Operational Consequences
| Chemical Feature | Operational Consequence | GHS Hazard Link | Disposal Requirement |
| Hydrochloride Salt | Rapid mucosal absorption; highly water-soluble. | Acute Tox 3 (H301) | Strictly segregate from aqueous drains; requires sealed containment. |
| Fluorine Substitution | Generates HF gas upon thermal destruction. | Skin/Eye Irritation (H315/H319) | Incineration must utilize a caustic wet scrubber. |
| Piperidine Ring | Basic amine acts as a localized irritant and environmental toxin. | STOT SE 3 (H335) | Prohibit sanitary landfill disposal; requires 99.99% thermal destruction. |
Operational Safety & Spill Response Protocol
In the event of a spill, the primary objective is to prevent aerosolization of the hydrochloride powder and avoid introducing the halogenated compound into the laboratory's wastewater system.
Step-by-Step Spill Containment Workflow
-
Immediate Isolation & Ventilation: Evacuate the immediate vicinity. If the spill occurs outside a fume hood, ensure the room's negative pressure ventilation is active to prevent the migration of airborne particulates[3].
-
Don Maximum PPE: Personnel must wear a NIOSH-approved P100 particulate respirator (or organic vapor/acid gas cartridge if in solution), double nitrile gloves, a chemical-resistant lab coat, and a full-face shield[1].
-
Dry Containment (Do NOT use water): Water will dissolve the hydrochloride salt, expanding the contamination zone. Instead, surround and cover the spill with an inert, non-combustible absorbent such as bentonite clay (at a minimum ratio of 5 parts clay to 1 part product) or vermiculite[4]. Causality: Bentonite clay effectively traps the active pharmaceutical ingredient within its lattice without generating heat or reactive byproducts.
-
Mechanical Collection: Use non-sparking, anti-static tools to sweep the absorbed material. Work from the outside of the spill toward the center to minimize dust generation.
-
Seal and Log: Transfer the collected waste into a chemically compatible, high-density polyethylene (HDPE) hazardous waste container.
-
Validation Checkpoint: Wipe the exterior of the sealed HDPE container with a damp pH indicator swab. A neutral reading (pH 7) validates that no residual piperidine hydrochloride dust remains on the outer surface.
-
Fig 1. Step-by-step spill response and containment workflow for halogenated heterocyclic powders.
Comprehensive Waste Disposal Plan
Because 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride contains both fluorine and chlorine, standard disposal methods (such as sanitary landfills or aqueous drain flushing) are strictly prohibited by environmental protection agencies[3][4].
The only compliant disposal method is High-Temperature Liquid/Solid Injection Incineration .
Step-by-Step Disposal Methodology
-
Waste Segregation:
-
Solid Waste: Contaminated PPE, bentonite clay, and empty product vials must be placed in a dedicated "Halogenated Solid Waste" drum.
-
Liquid Waste: If the compound was dissolved in organic solvents (e.g., DMSO, Methanol) or aqueous buffers, it must be collected in a dedicated "Halogenated Liquid Waste" carboy. Never mix halogenated waste with non-halogenated solvent waste, as this drastically increases disposal costs and risks incompatible reactions.
-
-
Thermal Destruction (Incineration): The waste must be transferred to a licensed Environmental Health and Safety (EHS) contractor capable of high-temperature incineration. Under EPA regulations (40 CFR 264.343), the incinerator must achieve a Destruction and Removal Efficiency (DRE) of 99.99% for Principal Organic Hazardous Constituents (POHCs)[2].
-
Acid Gas Scrubbing (Critical Requirement): Because the combustion of this molecule severs the carbon-fluorine bond and vaporizes the chloride ion, it generates highly toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[5]. Therefore, the incinerator must be equipped with a caustic wet scrubber (typically utilizing sodium hydroxide) to neutralize these acid gases into harmless salts before the exhaust is released into the atmosphere[6][7].
-
Validation Checkpoint: Ensure your contracted waste disposal facility explicitly lists "Halogenated Organic Waste Incineration with Wet Scrubbing" on their manifest capabilities.
-
Fig 2. Waste segregation and high-temperature incineration pathway with caustic scrubbing.
References
-
U.S. Environmental Protection Agency (EPA). "Safety Data Sheet - Regulations.gov" (General handling and bentonite clay deactivation for chemical hazards). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes" (Incineration and caustic scrubbing requirements). Available at: [Link]
-
Electronic Code of Federal Regulations (eCFR). "40 CFR Part 264 Subpart O -- Incinerators" (EPA mandates for 99.99% Destruction and Removal Efficiency). Available at:[Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. eCFR :: 40 CFR Part 264 Subpart O -- Incinerators [ecfr.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. epa.gov [epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
